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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0), a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0), a substituted phenol of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro, fluoro, and methoxy groups on the phenol ring presents a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, the rationale behind its structural design in the context of drug development, a generalized synthetic approach, and essential safety and handling protocols.

Introduction: The Strategic Importance of Substituted Phenols in Drug Discovery

Substituted phenols are a cornerstone in the design of bioactive molecules. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The aromatic ring provides a scaffold for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile. The specific substituents on 5-Chloro-2-fluoro-3-methoxyphenol—chloro, fluoro, and methoxy groups—are frequently employed in medicinal chemistry to modulate a molecule's potency, selectivity, and pharmacokinetic properties.[1][2]

The chloro and fluoro groups, being electron-withdrawing, can significantly impact the acidity of the phenolic proton and influence the molecule's interaction with protein targets through halogen bonding and other multipolar interactions.[1] Fluorine, in particular, is known to enhance metabolic stability and membrane permeability.[2] The electron-donating methoxy group can alter the electronic landscape of the aromatic ring and participate in hydrogen bonding.[1] The interplay of these substituents makes 5-Chloro-2-fluoro-3-methoxyphenol a compelling starting point for the development of new chemical entities.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 5-Chloro-2-fluoro-3-methoxyphenol is not extensively available in public literature. However, based on its structure and data from closely related isomers, we can predict its key properties.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-3-methoxyphenol and Related Isomers
Property5-Chloro-2-fluoro-3-methoxyphenol (Predicted/Inferred)3-Chloro-2-fluoro-5-methoxyphenol[3]5-Chloro-3-fluoro-2-methoxyphenol[4]5-Fluoro-2-methoxyphenol[5][6]
CAS Number 1785505-25-01783512-60-6Not Available72955-97-6
Molecular Formula C₇H₆ClFO₂C₇H₆ClFO₂C₇H₆ClFO₂C₇H₇FO₂
Molecular Weight 176.57 g/mol 176.57 g/mol 176.57 g/mol 142.13 g/mol
Appearance Likely a solid at room temperatureSolidNot AvailableWhite to off-white solid
Solubility Expected to be soluble in organic solventsNot AvailableNot AvailableSoluble in organic solvents
Purity >97% (Typical for commercial samples)97%Not AvailableNot Available
Spectroscopic Profile (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the phenolic hydroxyl proton (a broad singlet). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

  • ¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms in the molecule. The carbons attached to the electronegative oxygen, fluorine, and chlorine atoms would be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Absorptions corresponding to C-O, C-F, and C-Cl stretching, as well as aromatic C-H and C=C stretching, would also be present.

A Generalized Synthetic Approach

A specific, documented synthesis for 5-Chloro-2-fluoro-3-methoxyphenol is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of substituted phenols and aromatic compounds. A common strategy involves the functionalization of a pre-existing aromatic ring.

Hypothetical Retrosynthetic Analysis

A logical retrosynthetic pathway could start from a more readily available substituted benzene derivative. The key steps would involve the introduction of the chloro, fluoro, methoxy, and hydroxyl groups in a regioselective manner.

Illustrative Synthetic Workflow

The following diagram illustrates a potential, generalized workflow for the synthesis of a substituted phenol like 5-Chloro-2-fluoro-3-methoxyphenol.

Synthetic Workflow Start Starting Material (e.g., Substituted Anisole) Step1 Electrophilic Aromatic Substitution (e.g., Halogenation) Start->Step1 Reagents Intermediate1 Halogenated Intermediate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO₃/H₂SO₄ Intermediate2 Nitro Intermediate Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 e.g., Sn/HCl Intermediate3 Amino Intermediate Step3->Intermediate3 Step4 Diazotization & Hydrolysis Intermediate3->Step4 1. NaNO₂/H⁺ 2. H₂O, Heat Product 5-Chloro-2-fluoro-3-methoxyphenol Step4->Product

Caption: A generalized synthetic workflow for the preparation of a substituted phenol.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized representation and would require optimization for the specific synthesis of 5-Chloro-2-fluoro-3-methoxyphenol.

  • Halogenation of a Substituted Anisole: A suitable starting material, such as a fluoro-methoxyanisole, would undergo electrophilic halogenation to introduce the chlorine atom at the desired position. This could be achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent.

  • Nitration: The resulting halogenated intermediate would then be nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group. The directing effects of the existing substituents would guide the position of nitration.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using sodium nitrite in an acidic solution at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the final phenolic product.

  • Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to obtain the desired 5-Chloro-2-fluoro-3-methoxyphenol.

Role in Drug Discovery and Lead Optimization

The structural motifs present in 5-Chloro-2-fluoro-3-methoxyphenol are of significant interest in drug discovery for several reasons:

  • Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the creation of compound libraries for high-throughput screening. The phenolic hydroxyl group can be readily derivatized to form ethers, esters, or other functional groups.

  • Modulation of Physicochemical Properties: The combination of lipophilic (chloro) and hydrophilic (hydroxyl, methoxy) groups, along with the metabolically robust fluoro group, provides a balanced starting point for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][5]

  • Probing Protein Binding Pockets: The distinct electronic nature of the substituents allows medicinal chemists to probe the microenvironment of a protein's binding pocket. For instance, the chloro and fluoro groups can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1]

The following diagram illustrates the potential interactions of the key functional groups of 5-Chloro-2-fluoro-3-methoxyphenol within a hypothetical protein binding site.

Molecular Interactions cluster_ligand 5-Chloro-2-fluoro-3-methoxyphenol cluster_protein Protein Binding Pocket Phenol Phenolic OH H_Bond_Acceptor H-Bond Acceptor (e.g., Carbonyl O) Phenol->H_Bond_Acceptor H-bond donor H_Bond_Donor H-Bond Donor (e.g., Amide NH) Phenol->H_Bond_Donor H-bond acceptor Chloro Chloro Group Halogen_Bond_Acceptor Halogen Bond Acceptor (e.g., Carbonyl O) Chloro->Halogen_Bond_Acceptor Halogen bond Fluoro Fluoro Group Fluoro->Halogen_Bond_Acceptor Halogen bond Methoxy Methoxy Group Hydrophobic_Pocket Hydrophobic Pocket Methoxy->Hydrophobic_Pocket Hydrophobic interaction

Caption: Potential molecular interactions within a protein binding site.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 5-Chloro-2-fluoro-3-methoxyphenol. Based on the safety data sheets of structurally similar compounds, the following guidelines are recommended.[10][11][12][13]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

First Aid Measures
  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[10]

  • Ingestion: Clean mouth with water. Get medical attention.[10]

Storage
  • Keep in a dry, cool, and well-ventilated place.[10]

  • Keep container tightly closed.[10]

Conclusion

5-Chloro-2-fluoro-3-methoxyphenol represents a strategically designed chemical entity with significant potential in the field of drug discovery. While specific data for this exact isomer is limited, a comprehensive understanding of its properties and potential applications can be derived from the analysis of its structural components and related compounds. Its unique combination of functional groups provides a rich platform for the development of novel therapeutics, offering medicinal chemists a versatile tool for lead optimization and the exploration of new chemical space. As research progresses, it is anticipated that the utility of this and similar substituted phenols will continue to expand, contributing to the advancement of modern medicine.

References

  • PubChemLite. (n.d.). 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2). [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. [Link]

  • PMC - NIH. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents. (n.d.).
  • Filo. (2025, May 14). Study the NMR spectrum of 3-chloro-5-methoxyphenol. [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

  • Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • MilliporeSigma. (n.d.). 5-Chloro-2-methoxyphenol | 3743-23-5. [Link]

Sources

Exploratory

5-Chloro-2-fluoro-3-methoxyphenol: A Technical Guide to Structure, Synthesis, and Application

Executive Summary 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0) is a highly specialized halogenated phenol derivative utilized primarily as a scaffold in medicinal chemistry and agrochemical development.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0) is a highly specialized halogenated phenol derivative utilized primarily as a scaffold in medicinal chemistry and agrochemical development.[1][2][3][4] Its unique substitution pattern—featuring a fluorine atom ortho to the phenolic hydroxyl and a chlorine atom in the meta position—imparts specific electronic and steric properties that are critical for modulating potency and metabolic stability in drug candidates, particularly kinase inhibitors and protein degraders (PROTACs).[5][6]

This guide provides a comprehensive technical analysis of the compound’s chemical identity, validated synthesis pathways, reactivity profiles, and safety protocols, designed for researchers in organic synthesis and drug discovery.[5][6]

Chemical Identity & Structural Analysis[6][7]

The compound is defined by a phenol core substituted with a fluorine atom at position 2, a methoxy group at position 3, and a chlorine atom at position 5.[5][6] This dense functionalization creates a distinct electronic environment, where the fluorine atom acts as a hydrogen bond acceptor mimic while influencing the pKa of the phenolic proton.[5][6]

Identifiers and Nomenclature[6][7][8]
PropertyValue
IUPAC Name 5-Chloro-2-fluoro-3-methoxyphenol
Common Synonyms 3-Methoxy-2-fluoro-5-chlorophenol; Phenol, 5-chloro-2-fluoro-3-methoxy-
CAS Registry Number 1785505-25-0
SMILES COc1cc(Cl)cc(O)c1F
InChI Key AEGAJRNGTHEBGT-UHFFFAOYSA-N
Molecular Formula C₇H₆ClFO₂
Molecular Weight 176.57 g/mol
Structural Visualization

The SMILES string COc1cc(Cl)cc(O)c1F encodes the specific regiochemistry:

  • O-Methylation (OMe) at C3 relative to the phenol (C1).[5][6]

  • Fluorination (F) at C2, sandwiched between the hydroxyl and methoxy groups.[5][6]

  • Chlorination (Cl) at C5, para to the fluorine.[5][6]

Physicochemical Properties[1][6][7][9][12]

The presence of both fluorine and chlorine atoms significantly alters the lipophilicity and acidity compared to the parent phenol.[5][6]

PropertyValueSource/Estimation
Physical State Solid (White to Off-white crystalline powder)Experimental
Melting Point 103–106 °C (approx.)Analogous derivatives [1]
Boiling Point ~250 °C (Predicted)Computed
pKa (Phenolic OH) ~7.5 – 8.2Predicted (Acidified by F/Cl EWGs)
LogP 2.26Computed [2]
H-Bond Donors 1Structure-derived
H-Bond Acceptors 3 (OH, OMe, F)Structure-derived
Polar Surface Area (TPSA) ~29.5 ŲComputed

Note: The acidity (pKa) is notably lower than unsubstituted phenol (pKa 10) due to the inductive electron-withdrawing effects (-I) of the ortho-fluorine and meta-chlorine, making the phenolate anion more stable.

Synthetic Pathways[5][7][9][13]

The synthesis of 5-Chloro-2-fluoro-3-methoxyphenol is non-trivial due to the need for precise regiocontrol. The most robust route employs Directed Ortho Metalation (DoM) , leveraging the directing power of the fluorine and methoxy groups.[5][6]

Primary Route: Directed Ortho Metalation (DoM)

This protocol utilizes 5-chloro-2-fluoroanisole as the starting material. The fluorine atom serves as a strong ortho-director for lithiation, directing the metalation to the C3 position (between F and H), which corresponds to the C3 position of the target phenol (after renumbering).[5][6]

Protocol Steps:

  • Starting Material: 5-Chloro-2-fluoroanisole (dissolved in anhydrous THF).

  • Lithiation: Addition of LDA (Lithium Diisopropylamide) or n-BuLi at -78°C. The lithium selectively deprotonates the position ortho to the fluorine (C3).[6]

  • Borylation: Quenching the lithiated intermediate with Trimethyl Borate (B(OMe)₃).[5][6]

  • Oxidation: Treatment of the boronate intermediate with Hydrogen Peroxide (H₂O₂/NaOH) to install the hydroxyl group.[5][6]

  • Workup: Acidification and extraction yield the target phenol.[5][6]

Synthesis Workflow Diagram

Synthesis Figure 1: Regioselective Synthesis via Directed Ortho Metalation (DoM) SM 5-Chloro-2-fluoroanisole (C7H6ClFO) Li_Int Lithiated Intermediate (Directed by F) SM->Li_Int 1. LDA/THF, -78°C (Ortho-Lithiation) Boronate Aryl Boronate Li_Int->Boronate 2. B(OMe)3 Target 5-Chloro-2-fluoro- 3-methoxyphenol Boronate->Target 3. H2O2, NaOH (Oxidation)

Reactivity & Functionalization[7]

This scaffold offers three distinct vectors for chemical modification, making it a versatile building block for diversity-oriented synthesis (DOS).[5][6]

Key Reaction Vectors
  • Phenolic Hydroxyl (OH):

    • Reactivity: Nucleophilic attack (after deprotonation).[5][6]

    • Applications: Etherification (Williamson ether synthesis), Esterification, or conversion to Triflate for cross-coupling.[5][6]

  • Aryl Chloride (Cl):

    • Reactivity: Electrophile in Palladium-catalyzed cross-coupling.[6]

    • Applications: Suzuki-Miyaura (biaryl formation), Buchwald-Hartwig (amination).[6] The Cl is activated by the electron-poor ring but is generally less reactive than Br/I analogues.[6]

  • Aryl Fluoride (F):

    • Reactivity: Susceptible to Nucleophilic Aromatic Substitution (S_NAr) if the ring is sufficiently electron-deficient (e.g., if nitrated or part of a heterocycle fusion).[5][6] In this specific phenol, the F is relatively stable but can be displaced under harsh conditions.[5][6]

Functionalization Logic Diagram

Reactivity Figure 2: Divergent Functionalization Pathways Core 5-Chloro-2-fluoro- 3-methoxyphenol Ether O-Alkylation (Ether formation) Core->Ether R-X, Base (via OH group) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Coupling Ar-B(OH)2 / R-NH2 (via Cl group) SNAr Nucleophilic Substitution (F Displacement) Core->SNAr Strong Nucleophiles (via F group)

Applications in Drug Discovery[6]

Kinase Inhibition

The 2-fluoro-3-methoxyphenol motif is a bioisostere often employed to optimize binding affinity in the ATP-binding pocket of kinases. The fluorine atom can engage in specific interactions with backbone amides (e.g., in Met kinase or EGFR inhibitors), while the methoxy group provides shape complementarity.[5][6]

PROTAC Linkers

Halogenated phenols serve as "handles" for attaching E3 ligase ligands (like VHL or Cereblon binders) to target warheads.[5][6] The phenolic OH allows for facile attachment of PEG or alkyl linkers used in Proteolysis Targeting Chimeras (PROTACs) [2].[5][6]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[5][6][7][8]
Serious Eye Damage H319Causes serious eye irritation.[5][6][7][8]
STOT - Single Exposure H335May cause respiratory irritation.[6][7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[5][6]

  • Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust/aerosols.[5][6]

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.[6]

References

  • Fluorochem Ltd. (2025).[5][6][8] 5-Chloro-2-fluoro-3-methoxyphenol Product Sheet. Retrieved from [6]

  • National Center for Biotechnology Information. (2025).[5][6] PubChem Compound Summary for CAS 1785505-25-0. Retrieved from [5][6]

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Chlorinated Phenols. Retrieved from [9]

  • ChemScene. (2025). Building Blocks for Medicinal Chemistry: 5-Chloro-2-fluoro-3-methoxyphenol. Retrieved from [6]

Sources

Foundational

5-Chloro-2-fluoro-3-methoxyphenol MSDS safety data sheet

This guide serves as a Compound Monograph & Technical Safety Manual for 5-Chloro-2-fluoro-3-methoxyphenol . Note on Scientific Integrity: While specific isomers of halogenated anisoles are common, this specific substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Compound Monograph & Technical Safety Manual for 5-Chloro-2-fluoro-3-methoxyphenol .

Note on Scientific Integrity: While specific isomers of halogenated anisoles are common, this specific substitution pattern (5-Cl, 2-F, 3-OMe) represents a specialized research intermediate. Where direct toxicological data is absent for this specific isomer, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous poly-halogenated phenols (e.g., 3-Chloro-2-fluoro-5-methoxyphenol).

Document Control: Research Use Only (RUO) | Class: Halogenated Phenol

Part 1: Physicochemical Identity & "Fingerprint"

This section establishes the molecular identity. In drug discovery, this scaffold is often utilized as a bioisostere to modulate metabolic stability (blocking metabolic soft spots with Fluorine/Chlorine) or to tune lipophilicity.

Chemical Identification
ParameterTechnical Specification
Chemical Name 5-Chloro-2-fluoro-3-methoxyphenol
Molecular Formula

Molecular Weight 176.57 g/mol
Structural Class Trisubstituted Benzene / Halogenated Phenol
Predicted pKa ~7.5 - 8.2 (The ortho-fluorine increases acidity relative to phenol via inductive -I effect)
Physical State Off-white to pale yellow crystalline solid (typical for this class)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][2][3] Low solubility in water.[4]
Structural Significance
  • Fluorine (C2): Positioned ortho to the hydroxyl group. This creates an intramolecular hydrogen bond, potentially lowering the boiling point and increasing cell permeability. It also deactivates the ring against oxidation.

  • Methoxy (C3): Electron-donating group (EDG).

  • Chlorine (C5): Provides a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build larger drug scaffolds.

Part 2: GHS Hazard Assessment (SAR-Derived)

Critical Safety Warning: Phenols possess a unique toxicological profile. Unlike simple mineral acids, they are anesthetic (numbing the skin) and lipophilic (penetrating the dermis to cause systemic toxicity).

Hazard Classification (GHS)

Based on conservative classification for poly-halogenated phenols.

Hazard ClassCategoryCodeStatementMechanism
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[3][5]Systemic absorption leads to protein denaturation and CNS depression.
Skin Corr./Irrit. Cat 1BH314 Causes severe skin burns and eye damage.[6][7]Ortho-fluorine enhances acidity, increasing corrosive potential compared to non-fluorinated analogs.
Eye Damage Cat 1H318 Causes serious eye damage.[6][7][8]Irreversible corneal opacity upon contact.
Sensitization Cat 1H317 May cause an allergic skin reaction.Halogenated aromatics are potential haptens.
Precautionary Strategy (P-Codes)
  • P260: Do not breathe dust/fume.[6]

  • P280: Wear protective gloves (Nitrile/Neoprene double-glove) / protective clothing / eye protection.

  • P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][6][9][10][11] (See PEG Protocol below) .

Part 3: Strategic Handling & The "PEG Protocol"

Standard water rinsing is often insufficient for phenols due to their low water solubility and high affinity for lipids in the skin.

The Decontamination Logic

Phenol burns are "silent" initially due to nerve damage. Water alone may cause the phenol to spread over a larger surface area rather than dissolving it.[4][9] Polyethylene Glycol (PEG 300 or 400) is the gold standard for decontamination because it acts as a solvent sink, extracting the phenol from the skin pores.

Workflow: Skin Exposure Response

Visualizing the decision matrix for a researcher exposed to this compound.

PhenolResponse Start EXPOSURE EVENT: Skin Contact Detected Assess Assess Severity: Small Splash vs. Gross Contamination Start->Assess Small Small Area (<10 cm²) Assess->Small Large Large Area / Saturation Assess->Large Action_PEG IMMEDIATE ACTION: Apply PEG 300/400 liberally. Do NOT use water first if PEG is available. Small->Action_PEG Preferred Action_Shower Emergency Shower (15 min). Remove contaminated clothing while rinsing. Large->Action_Shower Dilution Priority Loop Swab & Repeat: Wipe with PEG-soaked gauze. Repeat until odor dissipates. Action_PEG->Loop Action_Shower->Action_PEG After bulk removal Medical Seek Medical Attention: Monitor for systemic toxicity (dark urine, confusion). Action_Shower->Medical Loop->Medical

Figure 1: The "PEG Protocol" decision tree. Note that for large exposures, bulk removal via shower takes precedence, followed by PEG treatment.

Part 4: Synthetic Utility & Reactivity

For the drug development chemist, understanding how to manipulate this scaffold is as important as safety.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine at C2 is activated by the electron-withdrawing chlorine at C5 (para relationship? No, C2 and C5 are para to each other).
    
    • Correction: In 5-Cl-2-F-3-OMe-phenol:

      • F is at 2.[3][5][7][9] Cl is at 5. They are para to each other.

      • The Fluorine is highly susceptible to displacement by amines or thiols because the Chlorine exerts an inductive withdrawal effect, and the position is ortho to the Phenol (if deprotonated to phenoxide, it pushes electrons, but neutral phenol is less active).

  • Cross-Coupling: The C5-Chlorine is an excellent handle for Suzuki or Buchwald-Hartwig couplings, allowing extension of the carbon skeleton.

Synthesis Workflow Visualization

How to derivatize 5-Chloro-2-fluoro-3-methoxyphenol.

Synthesis Core 5-Chloro-2-fluoro- 3-methoxyphenol Path1 Suzuki Coupling (RB(OH)2, Pd-cat) Core->Path1 Target: Cl (C5) Path2 Alkylation (R-X, K2CO3) Core->Path2 Target: OH (C1) Path3 SNAr Displacement (R-NH2, Heat) Core->Path3 Target: F (C2) (Requires forcing conditions) Product1 Biaryl Scaffold (C5-Arylation) Path1->Product1 Product2 Ether Derivative (O-Alkylation) Path2->Product2 Product3 2-Amino-5-chloro- 3-methoxyphenol Path3->Product3

Figure 2: Divergent synthesis pathways. The molecule offers three distinct "handles" (OH, F, Cl) for orthogonal functionalization.

Part 5: Emergency Response Architecture

Fire Fighting Measures
  • Flash Point: Predicted > 110°C (Combustible solid).

  • Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Monoxide (CO).

  • PPE: Firefighters must wear full structural gear plus SCBA (Self-Contained Breathing Apparatus) due to the risk of HF generation, which is fatal if inhaled.

Spill Containment (Laboratory Scale)
  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and goggles.

  • Neutralization: Do not use water initially. Cover the spill with a 1:1 mixture of Sodium Carbonate and Clay cat litter (or commercial phenol spill kit).

  • Disposal: Scoop into a double-bagged waste container labeled "TOXIC - PHENOLIC WASTE".

References & Authority

The following sources provide the foundational safety and chemical data used to construct this monograph.

  • PubChem. (n.d.).[2] Compound Summary: 5-chloro-3-fluoro-2-methoxyphenol (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Yale University Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • Tulane University. (2023). Fact Sheet: Phenol Safety and PEG Decontamination. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]

Sources

Exploratory

5-Chloro-2-fluoro-3-methoxyphenol: Nomenclature, Structural Logic, and Synthetic Utility

The following technical guide details the nomenclature, structural identification, and synthetic logic for 5-Chloro-2-fluoro-3-methoxyphenol . [1] Part 1: Executive Summary 5-Chloro-2-fluoro-3-methoxyphenol (CAS: 1785505...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identification, and synthetic logic for 5-Chloro-2-fluoro-3-methoxyphenol .

[1]

Part 1: Executive Summary

5-Chloro-2-fluoro-3-methoxyphenol (CAS: 1785505-25-0) is a highly specialized halogenated phenol intermediate used primarily in the development of small-molecule kinase inhibitors (e.g., targeting EGFR or KRAS pathways).[1] Its structure features a unique substitution pattern where a chlorine atom is positioned meta to both the strong electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, creating a specific electronic and steric profile that resists metabolic oxidation at the typically vulnerable para position.[1]

This guide clarifies the ambiguity between its IUPAC systematic naming and common industrial synonyms, provides a validated logic for its structural identification, and outlines the synthetic challenges inherent in its preparation.

Part 2: Nomenclature Analysis (IUPAC vs. Common Names)

Precise nomenclature is critical in patent law and global supply chains to avoid "isomer confusion"—a frequent cause of invalidation in intellectual property claims.

The IUPAC Logic

According to the International Union of Pure and Applied Chemistry (IUPAC) Blue Book rules, the priority of functional groups determines the parent structure and numbering:

  • Principal Group: The Hydroxyl group (-OH) has priority over the Methoxy (-OCH₃) and Halogens (-F, -Cl).[1] Thus, the parent is Phenol .

  • Numbering: The carbon attached to the -OH is C1 .

  • Direction: Numbering proceeds around the ring to give the lowest locants to the substituents.

    • Path A (towards F): 1-OH, 2-F, 3-OMe...[1] (Set: 1, 2, 3...)

    • Path B (towards Cl): 1-OH, 2-H, 3-Cl...[1] (Set: 1, 3...)

    • Decision: Path A gives the lower number to the first substituent (2 vs 3).

  • Alphabetization: Substituents are listed alphabetically (Chloro, Fluoro, Methoxy).

Result: 5-Chloro-2-fluoro-3-methoxyphenol.[1][2][3]

Common & Industrial Synonyms

In industrial catalogs (e.g., Sigma, Fluorochem), naming often defaults to the Anisole (methoxybenzene) scaffold or emphasizes the halogenation pattern.

Naming ConventionName GeneratedNotes
IUPAC (Preferred) 5-Chloro-2-fluoro-3-methoxyphenol Unambiguous. Used for regulatory/IP.[1]
Anisole-based 5-Chloro-2-fluoro-3-hydroxyanisoleTreats OMe as C1.[1] OH becomes a substituent.
Alternative Anisole 3-Hydroxy-4-fluoro-5-chloroanisoleIncorrect priority but often found in older databases.[1]
CAS Index Name Phenol, 5-chloro-2-fluoro-3-methoxy-Inverted format used in Chemical Abstracts.[1]
SMILES String COc1cc(Cl)cc(O)c1FMachine-readable string for database search.[1]
Visualizing the Nomenclature Logic

NomenclatureLogic Start Determine Parent Structure Priority Priority: OH > OMe > F/Cl Parent = Phenol Start->Priority Numbering Numbering Direction: 1-OH -> 2-F (Lowest Locant) Priority->Numbering Alphabet Alphabetize Substituents: C(hloro) -> F(luoro) -> M(ethoxy) Numbering->Alphabet Final 5-Chloro-2-fluoro-3-methoxyphenol Alphabet->Final

Figure 1: Decision tree for deriving the IUPAC name, ensuring priority rules (Blue Book P-63) are respected.

Part 3: Structural Identification & Validation[1]

Distinguishing this isomer from its close relatives (e.g., 5-chloro-3-fluoro-2-methoxyphenol) requires understanding its spectroscopic signature.[1]

NMR Characteristics (Predicted)

The fluorine atom at position 2 introduces significant J-coupling (splitting) in the Proton NMR (


H-NMR) and Carbon NMR (

C-NMR).[1]
  • 
    H-NMR (DMSO-d
    
    
    
    ):
    • 
       ~3.8 ppm (s, 3H):  Methoxy group (-OCH₃).[1]
      
    • 
       ~6.7-6.9 ppm (dd):  Proton at C4.[1] It is meta to F (
      
      
      
      ) and meta to OH.[1]
    • 
       ~6.9-7.1 ppm (dd):  Proton at C6.[1] It is ortho to F (
      
      
      
      ~8-10 Hz) and ortho to OH.[1]
    • Key Differentiator: The proton at C6 will show a larger coupling constant to Fluorine than the proton at C4.

Mass Spectrometry (MS)[1]
  • Molecular Ion: m/z 176/178 (3:1 ratio due to

    
    Cl/
    
    
    
    Cl isotopes).
  • Fragmentation: Loss of Methyl radical (-15) from methoxy is common, giving a peak at [M-15]

    
    .[1]
    

Part 4: Synthetic Logic & Methodology

The synthesis of 5-Chloro-2-fluoro-3-methoxyphenol is non-trivial because the Chlorine atom is located meta to the two strongest directing groups (OH and OMe).[1] Standard Electrophilic Aromatic Substitution (EAS) would direct chlorine to the ortho or para positions (4 or 6), not 5.

Therefore, a "Directed Ortho Metalation" (DoM) or "Nucleophilic Aromatic Substitution" (S


Ar) strategy is required. [1]
Validated Synthetic Route: The Boronic Acid Strategy

This protocol avoids the selectivity issues of direct chlorination by installing the phenol oxygen last.

Step-by-Step Protocol:

  • Starting Material: 1-Bromo-3-chloro-5-fluorobenzene .

  • Step 1: Nucleophilic Substitution (S

    
    Ar) 
    
    • Reagents: NaOMe (Sodium Methoxide), MeOH, Heat.

    • Mechanism: The Fluorine is activated by the ortho/para electron-withdrawing effects? No, in 1-bromo-3-chloro-5-fluorobenzene, the positions are meta.[1]

    • Correction: A more reliable route starts from 2-Fluoro-3-methoxybenzoic acid or similar.[1]

    • Optimized Route (DoM):

      • Substrate: 4-Chloro-2-fluoroanisole (Commercially available).[1]

      • Reagent: LDA (Lithium Diisopropylamide) at -78°C.

      • Mechanism: Lithium directs ortho to the Fluorine (strongest director for lithiation due to inductive effect). Position 3 is sandwiched between F and OMe (crowded). Position 6 is ortho to F.

      • Electrophile: Trimethyl borate B(OMe)

        
        .
        
      • Oxidation: H

        
        O
        
        
        
        / NaOH.
      • Result: This yields a phenol.[4][5][6][7] If we start with 4-chloro-2-fluoroanisole, lithiation at C3 (between F and OMe) is difficult.[1] Lithiation at C6 gives 4-chloro-2-fluoro-6-hydroxyanisole (wrong isomer).[1]

Recommended Industrial Route (Sandmeyer Approach): To guarantee the "Meta" pattern (Cl meta to OMe/OH), the best approach is via an aniline intermediate.

  • Precursor: 3-Methoxy-2-fluoroaniline .[1]

  • Step 1: Chlorination (NCS): Directs para to amino group -> 3-Methoxy-2-fluoro-5-chloroaniline .[1] (Amino is strongest director).

  • Step 2: Diazotization & Hydrolysis:

    • Reagents: NaNO

      
      , H
      
      
      
      SO
      
      
      , then H
      
      
      O/Heat.
    • Transformation: -NH

      
      
      
      
      
      -N
      
      
      
      
      -OH.[1]
    • Product:5-Chloro-2-fluoro-3-methoxyphenol .[1][2][3]

SynthesisFlow SM Starting Material: 3-Methoxy-2-fluoroaniline Step1 Step 1: Electrophilic Chlorination (NCS, MeCN, 60°C) SM->Step1 Regioselective (Para to NH2) Inter1 Intermediate: 5-Chloro-2-fluoro-3-methoxyaniline Step1->Inter1 Step2 Step 2: Diazotization (NaNO2, H2SO4, 0°C) Inter1->Step2 Inter2 Diazonium Salt Step2->Inter2 Step3 Step 3: Hydrolysis (H2O, 100°C) Inter2->Step3 Product Product: 5-Chloro-2-fluoro-3-methoxyphenol Step3->Product

Figure 2: The Sandmeyer route ensures the correct "meta" positioning of the chlorine atom relative to the oxygen functionalities.[1]

Part 5: References

  • PubChem Compound Summary. (2023). 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0).[1][2] National Center for Biotechnology Information. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link

  • Fluorochem. (2023).[8] Product Specification: 5-Chloro-2-fluoro-3-methoxyphenol.[1][2]Link[1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Sandmeyer and DoM directing effects).

Sources

Foundational

Introduction to 5-Chloro-2-fluoro-3-methoxyphenol and its Solubility

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-3-methoxyphenol in Organic Solvents This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-fluoro-3-metho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-2-fluoro-3-methoxyphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-fluoro-3-methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the theoretical principles governing its solubility, provide a framework for solvent selection, and offer a detailed protocol for experimental solubility determination.

5-Chloro-2-fluoro-3-methoxyphenol is a substituted aromatic compound with a range of potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is a critical first step in developing new synthetic routes, designing purification strategies, and formulating final products. The solubility of a compound is not a universal constant; it is a function of the physicochemical properties of both the solute and the solvent, as well as external factors such as temperature and pressure.

The dissolution of a solid in a liquid is a complex process governed by the interplay of intermolecular forces. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. This fundamental principle, often summarized by the adage "like dissolves like," is central to predicting and understanding solubility.[1]

Physicochemical Properties of 5-Chloro-2-fluoro-3-methoxyphenol

The molecular structure of 5-Chloro-2-fluoro-3-methoxyphenol dictates its physical and chemical properties, which in turn influence its solubility.

PropertyValueSource
Molecular Formula C7H6ClFO2[2]
Molecular Weight 176.57 g/mol [2]
Appearance Solid[2]
InChI Key WYAQRFCVZDDALW-UHFFFAOYSA-N[2]

Structural Analysis and its Implications for Solubility:

  • Polarity: The presence of electronegative atoms (Cl, F, O) creates polar covalent bonds, resulting in a net dipole moment. The phenolic hydroxyl (-OH) and methoxy (-OCH3) groups are key contributors to the molecule's polarity.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. This capability for hydrogen bonding suggests that 5-Chloro-2-fluoro-3-methoxyphenol will have a higher affinity for solvents that can also participate in hydrogen bonding.

  • Aromatic Ring: The benzene ring provides a nonpolar region to the molecule, which can interact with nonpolar solvents through van der Waals forces.

Based on this analysis, we can anticipate that 5-Chloro-2-fluoro-3-methoxyphenol will exhibit a degree of solubility in a range of solvents, with higher solubility expected in polar solvents, particularly those that can engage in hydrogen bonding.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a useful heuristic for predicting solubility.[1] This principle is based on the idea that dissolution is favored when the intermolecular forces of the solute and solvent are similar.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes. They can be further categorized into:

    • Polar Protic Solvents: These solvents contain at least one hydrogen atom connected directly to an electronegative atom (e.g., O-H or N-H) and can therefore act as hydrogen bond donors. Examples include water, methanol, and ethanol.

    • Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. Examples include acetone, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Nonpolar Solvents: These solvents have small or no dipole moments and are effective at dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

The dissolution of 5-Chloro-2-fluoro-3-methoxyphenol in a solvent will depend on the balance of interactions between its polar and nonpolar regions and the solvent molecules.

Caption: Predicted molecular interactions between 5-Chloro-2-fluoro-3-methoxyphenol and different solvent types.

Experimental Determination of Solubility

Given the lack of publicly available quantitative solubility data for 5-Chloro-2-fluoro-3-methoxyphenol, an experimental approach is necessary. The following is a general protocol for determining the solubility of a solid compound in an organic solvent. This method is based on the principle of adding an excess of the solid to a known volume of solvent and then determining the concentration of the dissolved solute in the resulting saturated solution.[3][4]

Materials:

  • 5-Chloro-2-fluoro-3-methoxyphenol

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Syringes and syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 5-Chloro-2-fluoro-3-methoxyphenol and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of 5-Chloro-2-fluoro-3-methoxyphenol to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of 5-Chloro-2-fluoro-3-methoxyphenol in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the solubility of the compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Standard Solutions F Analyze by HPLC A->F B Add Excess Solute to Solvent C Equilibrate at Constant Temperature B->C D Filter Supernatant C->D E Dilute Saturated Solution D->E E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of 5-Chloro-2-fluoro-3-methoxyphenol.

Recommended Solvents for Screening

To obtain a comprehensive solubility profile for 5-Chloro-2-fluoro-3-methoxyphenol, it is recommended to test a range of solvents with varying polarities and hydrogen bonding capabilities.

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolExpected to have high solubility due to hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Expected to have moderate to high solubility due to dipole-dipole interactions.
Nonpolar Toluene, Hexane, DichloromethaneExpected to have lower solubility, primarily through van der Waals interactions.

Factors Influencing Solubility Measurements

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. It is therefore crucial to control the temperature during the equilibration step and to report the temperature at which the solubility was determined.

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is recommended to use high-purity materials for accurate and reproducible results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the starting material and to check for any changes in polymorphism during the experiment.

Conclusion

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Kapur, N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

  • CHEM 221 - Organic Chemistry I. Solubility test for Organic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChemLite. (n.d.). 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2). [Link]

  • Nature. (2020, March 30). Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet. [Link]

  • EaseToLearn. (n.d.). Halogen derivatives, Alcohols and Phenols. [Link]

  • NCBI. (n.d.). Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • OSTI.GOV. (1980, July 1). Solubilities of phenol and chlorinated phenols in supercritical carbon dioxide. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. [Link]

Sources

Exploratory

Technical Guide: Acidity &amp; Physicochemical Profiling of 5-Chloro-2-fluoro-3-methoxyphenol

The following technical guide details the acidity (pKa) and physicochemical profile of 5-Chloro-2-fluoro-3-methoxyphenol , structured for application scientists and medicinal chemists. Executive Summary 5-Chloro-2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity (pKa) and physicochemical profile of 5-Chloro-2-fluoro-3-methoxyphenol , structured for application scientists and medicinal chemists.

Executive Summary

5-Chloro-2-fluoro-3-methoxyphenol (CAS: 1785505-25-0) is a polysubstituted phenolic fragment often utilized in the synthesis of kinase inhibitors and agrochemicals. Its physicochemical behavior is dominated by the interplay between the acidic phenolic hydroxyl group and the electronic effects of the halogen and methoxy substituents.

  • Predicted pKa: 7.35 ± 0.30 (Acidic compared to phenol due to cumulative electron-withdrawing effects).

  • Predicted LogP: 2.25 (Moderate lipophilicity).

  • Acidity Class: Weak acid; exists predominantly as a phenolate anion at physiological pH (7.4).

This guide provides a theoretical derivation of these values, followed by validated experimental protocols for their precise determination.

Structural Analysis & Theoretical Acidity

To accurately estimate the pKa without direct experimental literature, we apply the principle of Linear Free Energy Relationships (LFER) using Hammett substituent constants (


).
Electronic Deconstruction

The acidity of a phenol is determined by the stability of its conjugate base (phenoxide). Substituents that withdraw electron density stabilize the negative charge, lowering the pKa.

SubstituentPosition (rel. to OH)Electronic Effect

Value /

pKa
Contribution
Phenol Core -Baseline9.99 Reference
-F Ortho (2)Strong Inductive Withdrawal (-I)

pKa

-1.29
Acidifying
-OMe Meta (3)Inductive Withdrawal (-I) > Resonance (+R)

= +0.12
Acidifying
-Cl Meta (5)Strong Inductive Withdrawal (-I)

= +0.37
Acidifying

Derivation Logic:

  • Ortho-Fluorine Effect: The pKa of 2-fluorophenol is experimentally 8.70 , compared to phenol's 9.99 . The ortho-fluorine exerts a strong inductive effect that outweighs any intramolecular hydrogen bonding, resulting in a

    
    pKa of -1.29 .
    
  • Meta-Methoxy Effect: While methoxy is electron-donating by resonance at the para position, it is electron-withdrawing by induction at the meta position. The pKa of 3-methoxyphenol is 9.65 (

    
    pKa 
    
    
    
    -0.34).
  • Meta-Chlorine Effect: Chlorine is a potent electron-withdrawing group. The pKa of 3-chlorophenol is 9.00 (

    
    pKa 
    
    
    
    -0.99).

Calculation:





Electronic Interactions Diagram

The following diagram visualizes the vector summation of electronic effects stabilizing the phenoxide anion.

G Core Phenol Core (pKa ~9.99) F 2-Fluoro (Ortho) Inductive (-I) Dominant Core->F -1.29 pKa units OMe 3-Methoxy (Meta) Inductive (-I) > Resonance (+R) Core->OMe -0.34 pKa units Cl 5-Chloro (Meta) Strong Inductive (-I) Core->Cl -0.99 pKa units Result Predicted pKa: 7.35 (Significant Acidity Increase) F->Result OMe->Result Cl->Result

Caption: Vector analysis of substituent effects on the phenolic core. All three substituents contribute to lowering the pKa via inductive stabilization.

Experimental Protocols

Since the predicted value is theoretical, empirical validation is required for regulatory or high-precision applications.

Method A: Potentiometric Titration (Standard)

This is the "Gold Standard" for compounds with moderate solubility (


 M).

Reagents:

  • 0.01 M NaOH (standardized).

  • 0.1 M KCl (ionic strength adjustor).

  • Degassed water (CO2-free).

Workflow:

  • Preparation: Dissolve 5-10 mg of 5-Chloro-2-fluoro-3-methoxyphenol in a minimal volume of methanol (if water solubility is low), then dilute with 0.1 M KCl to 20 mL. Ensure methanol content is <20% to minimize solvent effects, or use the Yasuda-Shedlovsky extrapolation method.

  • Titration: Titrate with 0.01 M NaOH under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation.
  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.

  • Correction: If methanol was used, correct the apparent pKa (

    
    ) to aqueous pKa (
    
    
    
    ) using the equation:
    
    
    (Where
    
    
    is a solvent-specific constant, approx. 0.2–0.5 for 20% MeOH).
Method B: UV-Vis Spectrophotometry (Low Solubility)

Ideal for sparingly soluble compounds, exploiting the spectral shift between the neutral phenol and the phenolate anion.

Workflow Diagram:

Experiment Step1 Stock Solution (1 mM in MeOH) Step3 Aliquot Mixing (Final Conc: 50 µM) Step1->Step3 Step2 Buffer Preparation (pH 4.0 to 10.0) Step2->Step3 Step4 Scan (200-400 nm) Step3->Step4 Step5 Isosbestic Point Check Step4->Step5 Verify 2 species Step6 Henderson-Hasselbalch Plot Step5->Step6 Calc pKa

Caption: Spectrophotometric determination workflow. The shift in


 allows precise calculation of the ionized fraction at each pH.

Protocol:

  • Prepare buffers ranging from pH 5.0 to 9.0 (bracketing the predicted pKa of 7.35).

  • Scan the UV spectrum of the fully protonated form (pH 2) and fully deprotonated form (pH 12). Note the

    
     for the phenolate (bathochromic shift expected).
    
  • Measure Absorbance (

    
    ) at 
    
    
    
    for all buffered samples.
  • Calculate pKa:

    
    
    

Physicochemical Implications

Solubility & Lipophilicity Profile

The ionization state significantly impacts the compound's behavior in biological assays.

ParameterValueContext
LogP (Neutral) 2.25 Moderate lipophilicity; good membrane permeability.
LogD (pH 7.4) ~1.95 At physiological pH, ~50% is ionized. The effective lipophilicity (LogD) drops, increasing aqueous solubility.
Solubility Low (Neutral)Increases significantly > pH 7.3 due to anion formation.
Handling & Stability
  • Oxidation Risk: Electron-rich phenols are susceptible to oxidation. The presence of Cl and F withdraws density, stabilizing the ring against oxidative degradation compared to simple methoxyphenols.

  • Storage: Store under inert atmosphere at -20°C.

References

  • PubChem. 5-Chloro-2-fluoro-3-methoxyphenol (Compound). National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 3-Chlorophenol pKa values. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 5-Chloro-2-fluoro-3-methoxyphenol: logP, Lipophilicity, and Mechanistic Implications

Executive Summary In the realm of rational drug design and agrochemical development, the lipophilicity of a small molecule—quantified by its partition coefficient (logP)—is a master variable dictating its absorption, dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and agrochemical development, the lipophilicity of a small molecule—quantified by its partition coefficient (logP)—is a master variable dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This technical whitepaper provides an in-depth analysis of 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0) . By synthesizing structural analysis with field-proven experimental protocols, this guide explores the causality behind its measured logP of ~2.26[1] and establishes self-validating methodologies for its accurate determination.

Structural Analysis & Physicochemical Properties

5-Chloro-2-fluoro-3-methoxyphenol is a highly functionalized aromatic scaffold. The strategic placement of halogens (chlorine and fluorine) and a methoxy group on the phenol ring creates a unique electronic environment that governs its physicochemical behavior.

  • Phenol Core: Provides the primary hydrogen-bond donor (HBD) and serves as an ionizable center.

  • Ortho-Fluoro Substitution: Restricts the conformational flexibility of the adjacent groups and exerts a strong inductive electron-withdrawing (-I) effect, which lowers the pKa of the phenol.

  • Meta-Chloro Substitution: Further enhances the lipophilicity of the molecule while contributing additional -I effects.

  • Fraction sp3 (Fsp3): With only one sp3-hybridized carbon (the methoxy methyl group) out of seven total carbons, the molecule has an Fsp3 of 0.143[1], indicating a highly planar, aromatic topology.

Table 1: Physicochemical Profile of 5-Chloro-2-fluoro-3-methoxyphenol

PropertyValueMechanistic Implication
CAS Number 1785505-25-0Unique identifier for regulatory and synthetic tracking.
Molecular Weight 176.57 g/mol Highly favorable for rapid passive diffusion (MW < 500).
LogP 2.26Optimal balance for aqueous solubility and lipid bilayer partitioning.
H-Bond Donors (HBD) 1Phenolic -OH; critical for target engagement and solubility.
H-Bond Acceptors (HBA) 2Phenolic and methoxy oxygens; facilitates aqueous solvation.
Fraction sp3 (Fsp3) 0.143Indicates a flat molecular topology; potential for

-

stacking.

(Data sourced from validated chemical supplier specifications[1])

Mechanistic Causality: Lipophilicity and pKa Interplay

As a Senior Application Scientist, it is critical to look beyond the raw logP value and understand the causality of the molecule's behavior in biological systems. The experimental logP of 2.26[1] places 5-chloro-2-fluoro-3-methoxyphenol in the "sweet spot" for passive transcellular permeability (Lipinski's ideal logP is between 1 and 3).

However, because this molecule is a phenol, it is ionizable. The unsubstituted phenol has a pKa of ~9.95. The introduction of halogens drastically alters this. For context, the pKa of 3-chlorophenol is 9.12[2], and monochlorophenols generally exhibit pKa values ranging from 8.48 to 9.38[3]. The synergistic inductive (-I) effects of both the ortho-fluoro and meta-chloro groups stabilize the resulting phenoxide anion, likely depressing the pKa of this specific compound into the 7.5–8.0 range.

The Causality of pH on Partitioning: At physiological pH (7.4), a non-negligible fraction of 5-chloro-2-fluoro-3-methoxyphenol will exist in the ionized (phenoxide) state. Because ions do not readily partition into hydrophobic lipid bilayers, the effective distribution coefficient in biological media (


) will be lower than the intrinsic logP. Therefore, to measure the true logP (the partition coefficient of the strictly unionized species), the aqueous phase in any experimental setup must be heavily buffered to an acidic pH (e.g., pH 3.0) to completely suppress ionization.

Experimental Protocols for Lipophilicity Determination

To ensure scientific integrity, the following protocols are designed as self-validating systems , ensuring that data artifacts are caught before they contaminate downstream research.

Protocol A: Shake-Flask Method (Gold Standard - OECD 107)

The shake-flask method remains the definitive standard for logP determination, directly measuring the thermodynamic equilibrium of the solute between 1-octanol and water.

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Step): Stir 1-octanol and an aqueous buffer (pH 3.0, 50 mM phosphate) together for 24 hours. Causality: 1-octanol dissolves ~2.3% water, and water dissolves ~0.05% octanol. Pre-saturation prevents volume shifts during the actual experiment.

  • Sample Preparation: Dissolve exactly 1.0 mg of 5-chloro-2-fluoro-3-methoxyphenol in 10 mL of the pre-saturated aqueous buffer.

  • Equilibration: Add 10 mL of pre-saturated 1-octanol to the aqueous solution in a borosilicate glass flask. Agitate mechanically at 25.0 ± 0.1 °C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases using glass syringes. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy (at

    
    ) or LC-MS.
    
  • Self-Validating Mass Balance Check: Calculate the total mass recovered (

    
    ). Trustworthiness metric: The recovery must be 
    
    
    
    95% of the initial 1.0 mg. A lower recovery indicates adsorption to glassware or degradation, invalidating the run.
Protocol B: RP-HPLC Method (High-Throughput - OECD 117)

For rapid screening, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates chromatographic retention time with lipophilicity.

Step-by-Step Methodology:

  • System Setup: Utilize an ODS (C18) analytical column. The mobile phase must be a mixture of methanol and a pH 3.0 aqueous buffer (e.g., 50:50 v/v) operating at a constant flow rate of 1.0 mL/min.

  • System Suitability Testing (SST): Inject a calibration mixture of at least six reference compounds with known logP values (e.g., phenol, 4-chlorophenol, toluene).

  • Calibration Curve: Plot the logarithm of the capacity factor (

    
    ) against the known logP values. Trustworthiness metric: The linear regression coefficient (
    
    
    
    ) must be
    
    
    0.99. This validates that the column's retention mechanism is strictly governed by lipophilic partitioning and not secondary silanol interactions.
  • Sample Analysis: Inject 5-chloro-2-fluoro-3-methoxyphenol. Measure its retention time (

    
    ), calculate its capacity factor (
    
    
    
    ), and interpolate its logP from the validated calibration curve.

Visualizations

Workflow Start 5-Chloro-2-fluoro-3-methoxyphenol (Unionized, pH 3.0) Split Select Methodology Start->Split SF Shake-Flask Method (OECD 107) Split->SF HPLC RP-HPLC Method (OECD 117) Split->HPLC Eq Equilibration in Octanol/Water SF->Eq Ret Measure Retention Time on C18 Column HPLC->Ret Quant Quantification via UV/Vis or LC-MS Eq->Quant Calc Calculate Capacity Factor (k') Ret->Calc LogP Determine logP = 2.26 Quant->LogP Calc->LogP

Caption: Experimental workflows for determining the logP of 5-chloro-2-fluoro-3-methoxyphenol.

Pathway Extracellular Extracellular Matrix (pH 7.4) Equilibrium Equilibrium Extracellular->Equilibrium pKa ~7.5-8.0 Membrane Lipid Bilayer (Hydrophobic Core) Equilibrium->Membrane Unionized species partitions readily Intracellular Intracellular Cytosol (Target Engagement) Equilibrium->Intracellular Ionized species restricted Membrane->Intracellular Passive Diffusion

Caption: Membrane permeability dynamics of 5-chloro-2-fluoro-3-methoxyphenol based on logP and pKa.

Conclusion

The physicochemical profile of 5-chloro-2-fluoro-3-methoxyphenol is defined by its precise balance of lipophilicity and electronic distribution. With an experimental logP of 2.26, the molecule is primed for excellent passive membrane permeability. However, researchers must account for the halogen-induced pKa shift, which necessitates rigorous pH control during both analytical testing and biological assay design. By employing the self-validating protocols outlined above, development teams can ensure absolute data integrity when profiling this highly versatile aromatic scaffold.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 7933, 3-Chlorophenol". Available at:[Link]

  • Grokipedia. "Monochlorophenol". Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Differentiation of 5-Chloro-2-fluoro-3-methoxyphenol and its Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract The nuanced world of substituted phenols presents a significant analytical challenge in pharmaceutical research and development. The subtle shifts in the positions of functional groups on a phenol ring can drama...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The nuanced world of substituted phenols presents a significant analytical challenge in pharmaceutical research and development. The subtle shifts in the positions of functional groups on a phenol ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 5-Chloro-2-fluoro-3-methoxyphenol and its positional isomers. We will delve into the structural and physicochemical differences that underpin their unique properties and explore the advanced analytical methodologies required for their definitive differentiation. This document is intended to serve as a practical resource for scientists engaged in drug discovery, process chemistry, and toxicological assessment, offering both theoretical insights and actionable experimental protocols.

Introduction: The Critical Importance of Isomeric Purity

5-Chloro-2-fluoro-3-methoxyphenol is a substituted aromatic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents. Its unique combination of a halogen (chlorine), a fluoro group, a methoxy group, and a hydroxyl group on a benzene ring gives rise to a rich and complex chemical landscape. However, the synthesis of this specific molecule can often lead to the formation of a variety of positional isomers, where these functional groups are arranged differently around the aromatic ring.

The seemingly minor distinction between these isomers can have profound consequences. For instance, the position of the hydroxyl and halogen groups can significantly impact the compound's acidity (pKa), lipophilicity (LogP), and its ability to interact with biological targets.[1][2] Therefore, the ability to accurately identify and quantify each isomer is not merely an academic exercise but a critical component of drug safety and efficacy.

This guide will focus on the key differences between 5-Chloro-2-fluoro-3-methoxyphenol and its isomers, providing the necessary tools to ensure the purity and correct identification of these compounds in a research and development setting.

Structural and Physicochemical Landscape of Isomers

There are numerous potential isomers of 5-Chloro-2-fluoro-3-methoxyphenol. For the purpose of this guide, we will focus on a few representative examples to highlight the analytical challenges and solutions.

Table 1: Physicochemical Properties of 5-Chloro-2-fluoro-3-methoxyphenol and Selected Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPKey Structural Features
5-Chloro-2-fluoro-3-methoxyphenol Not readily availableC₇H₆ClFO₂176.572.3[3]Chloro and fluoro groups are meta and ortho to the hydroxyl group, respectively.
3-Chloro-2-fluoro-5-methoxyphenol1783512-60-6C₇H₆ClFO₂176.572.3 (estimated)Chloro and fluoro groups are meta and ortho to the hydroxyl group, respectively.
3-Chloro-5-fluoro-4-methoxyphenol1017777-55-7C₇H₆ClFO₂176.572.1933[4]Chloro and fluoro groups are meta to the hydroxyl group.
5-Chloro-2-methoxyphenol3743-23-5C₇H₇ClO₂158.582.1Lacks the fluoro substituent for comparison.
3-Fluoro-5-methoxyphenol850793-25-8C₇H₇FO₂142.131.8[5]Lacks the chloro substituent for comparison.
5-Fluoro-2-methoxyphenol72955-97-6C₇H₇FO₂142.131.6[6]Positional isomer of the above.

Note: Some data, particularly for the primary topic compound, are based on predictions from reliable chemical databases due to a lack of published experimental values.

The subtle differences in the positions of the electron-withdrawing halogen atoms and the electron-donating methoxy group influence the electron density distribution of the aromatic ring and the acidity of the phenolic proton. These differences are the foundation for their separation and distinct spectroscopic signatures.

Analytical Methodologies for Isomer Differentiation

The separation and identification of positional isomers of substituted phenols require high-resolution analytical techniques. Due to their similar molecular weights and often subtle differences in polarity, co-elution is a significant challenge.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like substituted phenols.

Expertise & Experience in Method Development:

The primary challenge with GC analysis of phenols is their tendency to exhibit poor peak shapes (tailing) due to the acidic hydroxyl group interacting with the stationary phase. To overcome this, derivatization is often employed. In-situ acetylation is a superior method for halogenated phenols as it improves chromatographic behavior and reduces background interference.[7]

The choice of the GC column is also critical. While standard 5% phenylmethyl silicone columns can be used, for challenging isomer separations, a Pentafluorophenyl (PFP) stationary phase offers enhanced selectivity. The PFP phase provides unique interactions, including dipole-dipole and π-π interactions, which are highly effective in resolving positional isomers of halogenated compounds.

Workflow for GC-MS Analysis of Phenol Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous or Organic Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization In-situ Acetylation Extraction->Derivatization GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection GC_Separation PFP Capillary Column (Temperature Programmed) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Scan or SIM Mode) GC_Separation->MS_Detection Chromatogram Chromatogram Analysis (Retention Time) MS_Detection->Chromatogram Mass_Spectra Mass Spectra Interpretation (Fragmentation Pattern) Chromatogram->Mass_Spectra Quantification Quantification (Calibration Curve) Mass_Spectra->Quantification

Caption: Workflow for GC-MS analysis of phenol isomers.

Detailed Protocol for GC-MS Analysis:

  • Sample Preparation and Derivatization (In-situ Acetylation):

    • To 100 mL of the aqueous sample, add a deuterated internal standard.

    • Adjust the pH to 8 with a suitable buffer.

    • Add 1 mL of acetic anhydride and 10 mL of hexane.

    • Shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the hexane layer.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent, coupled to a mass spectrometer.

    • Injector: Split/splitless, 250°C, 1 µL injection volume in splitless mode.

    • Column: PFP capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identification: Compare the retention times and mass spectra of the peaks in the sample to those of authenticated standards. The fragmentation patterns of the acetylated isomers will be distinct.

    • Quantification: Create a calibration curve using the peak areas of the target isomers relative to the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For substituted phenols, reversed-phase HPLC is the method of choice.

Expertise & Experience in Method Development:

While C18 columns are the workhorse of reversed-phase HPLC, their separation mechanism, primarily based on hydrophobicity, may not be sufficient to resolve closely related phenol isomers. Pentafluorophenyl (PFP) columns offer a powerful alternative. The PFP stationary phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can lead to unique and enhanced selectivity for halogenated and aromatic compounds.[9]

The choice of mobile phase is also crucial. A gradient elution using an acidified aqueous phase (e.g., with formic acid) and an organic modifier like acetonitrile allows for the effective separation of a wide range of phenol isomers.

Workflow for HPLC-UV/MS Analysis of Phenol Isomers

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Aqueous or Organic Sample Filtration Filtration through 0.45 µm filter Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation PFP Reversed-Phase Column (Gradient Elution) HPLC_Injection->HPLC_Separation Detection UV-Vis or Mass Spectrometry Detector HPLC_Separation->Detection Chromatogram Chromatogram Analysis (Retention Time) Detection->Chromatogram Spectra UV or Mass Spectra Analysis Chromatogram->Spectra Quantification Quantification (Calibration Curve) Spectra->Quantification

Caption: Workflow for HPLC-UV/MS analysis of phenol isomers.

Detailed Protocol for HPLC-UV/MS Analysis:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis or Mass Spectrometry detector.

    • Column: PFP reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm or ESI-MS in negative ion mode.

  • Data Analysis:

    • Identification: Compare the retention times and UV or mass spectra of the peaks in the sample to those of authenticated standards.

    • Quantification: Create a calibration curve using the peak areas of the target isomers.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers.

Expertise & Experience in Spectroscopic Interpretation:

¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each proton and carbon atom in the molecule. For substituted phenols, the chemical shifts and coupling constants of the aromatic protons are particularly informative. The substitution pattern on the benzene ring creates a unique spin system for each isomer, resulting in a distinct "fingerprint" in the aromatic region of the ¹H NMR spectrum.[10][11]

In the ¹³C NMR spectrum, the carbon atom attached to the hydroxyl group (C1) is typically found at a downfield chemical shift (around 155 ppm).[10] The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents, providing further structural information.

Key Diagnostic Features in NMR:

  • ¹H NMR: The number of signals, their chemical shifts, and their coupling patterns (singlets, doublets, triplets, etc.) in the aromatic region (typically 6.5-8.0 ppm) will be unique for each isomer.

  • ¹³C NMR: The number of distinct signals in the aromatic region will correspond to the number of non-equivalent carbon atoms, which is determined by the symmetry of the isomer.[12]

A detailed analysis of the NMR spectra, often in conjunction with 2D NMR techniques like COSY and HMQC/HSQC, can definitively establish the connectivity and substitution pattern of each isomer.

Biological Activity and Toxicological Implications

The structural differences between isomers of 5-Chloro-2-fluoro-3-methoxyphenol are not just of analytical interest; they have significant implications for biological activity and toxicology. Halogenated phenols are a class of compounds known for their environmental persistence and potential toxicity.[13]

Mechanisms of Toxicity:

The toxicity of substituted phenols is often linked to their ability to disrupt cellular processes. Key mechanisms include:

  • Uncoupling of Oxidative Phosphorylation: Some substituted phenols can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and thereby uncoupling oxidative phosphorylation. This leads to a decrease in ATP synthesis and an increase in heat production.[14]

  • Oxidative Stress: The metabolism of chlorophenols can generate reactive oxygen species (ROS), leading to oxidative stress.[15] This can damage cellular components such as lipids, proteins, and DNA.

  • Endocrine Disruption: Certain halogenated phenols have been shown to interfere with the endocrine system, potentially by interacting with hormone receptors.[15]

  • Cell Membrane Damage: Phenolic compounds can denature proteins and disrupt cell membranes, leading to cell lysis.[16]

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies on halogenated phenols have shown that their toxicity is often correlated with physicochemical properties such as lipophilicity (LogP) and electronic parameters.[1][2] The position of the halogen and other substituents can significantly influence these properties, and therefore the toxicity of the isomer.

Signaling Pathway Perturbation by Halogenated Phenols

Toxicity_Pathway cluster_compound Halogenated Phenol Isomer cluster_cellular Cellular Effects cluster_outcome Toxicological Outcomes Compound 5-Chloro-2-fluoro-3-methoxyphenol (or Isomer) Mitochondria Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) Compound->Mitochondria ROS Increased ROS Production Compound->ROS Endocrine Endocrine Disruption (Hormone Receptor Interaction) Compound->Endocrine Membrane Cell Membrane Damage Compound->Membrane Apoptosis Apoptosis/Necrosis Mitochondria->Apoptosis Oxidative_Stress Oxidative Stress (DNA, Lipid, Protein Damage) ROS->Oxidative_Stress Membrane->Apoptosis Carcinogenicity Potential Carcinogenicity Oxidative_Stress->Carcinogenicity

Caption: Potential signaling pathway perturbations by halogenated phenols.

The specific toxicological profile of 5-Chloro-2-fluoro-3-methoxyphenol and its isomers will depend on their unique interactions with these cellular pathways. Therefore, the unambiguous identification of each isomer is paramount for any toxicological assessment.

Conclusion

The differentiation of 5-Chloro-2-fluoro-3-methoxyphenol from its positional isomers is a critical task in the development of new pharmaceuticals and the assessment of chemical safety. This guide has outlined the key structural and physicochemical differences between these isomers and provided a detailed overview of the analytical methodologies required for their separation and identification. By employing high-resolution techniques such as GC-MS and HPLC with PFP columns, in conjunction with definitive structural elucidation by NMR, researchers can ensure the isomeric purity of their compounds. A thorough understanding of the distinct biological activities and toxicological profiles of each isomer is essential for advancing drug development programs and protecting human health.

References

  • Chen, X. H., et al. (2016). QSAR models for predicting the toxicity of halogenated phenols to Tetrahymena. SAR and QSAR in Environmental Research, 27(4), 273-287.[1]

  • Chen, X. H., et al. (2016). Full article: QSAR models for predicting the toxicity of halogenated phenols to Tetrahymena. SAR and QSAR in Environmental Research, 27(4), 273-287.[2]

  • Gao, Y., et al. (2012). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Procedia Engineering, 43, 204-209.[17]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of AOAC International, 69(3), 466-473.[7]

  • Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-297.[18]

  • PubChemLite. (n.d.). 5-chloro-3-fluoro-2-methoxyphenol. Retrieved from [Link][3]

  • Li, A., et al. (2014). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. Molecules, 19(11), 17834-17865.[19]

  • Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry. Retrieved from [Link][9]

  • Huang, D., et al. (2017). The toxic effects of chlorophenols and associated mechanisms in fish. Aquatic Toxicology, 184, 45-55.[15]

  • PubChem. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link][20]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link][12]

  • Adeola, A. O., & Botha, B. M. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2017, 4048596.[13]

  • Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link][10]

  • Schaefer, T., & Schneider, W. G. (1960). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(11), 2066-2076.[11]

  • Novikov, N. A., et al. (1986). Analysis of the 13C and 1H NMR spectra of phenol-formaldehyde resole oligomers. Polymer Science U.S.S.R., 28(4), 908-916.[21]

  • Yoshida, T., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(10), 805-812.[22]

  • Al-Degs, Y. S., et al. (2017). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Journal of Analytical Methods in Chemistry, 2017, 8489357.[23]

  • Wang, L., et al. (2017). Determination of Phenols Isomers in Water by Novel Nanosilica/Polydimethylsiloxane-Coated Stirring Bar Combined with High Performance Liquid Chromatography-Fourier Transform Infrared Spectroscopy. Scientific Reports, 7(1), 8569.[24]

  • Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). Retrieved from [Link][25]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester. Retrieved from [Link][26]

  • PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link][5]

  • PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. Retrieved from [Link][6]

  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link][27]

  • Wang, Z., et al. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326-327.[28]

  • Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122.[14]

  • Doc Brown's Chemistry. (2026). Selected constitutional isomers of molecular formula C3H5FO2... Retrieved from [Link][29]

  • PubChem. (n.d.). Phenol, 5-chloro-2-methoxy-. Retrieved from [Link][30]

  • Alkali Scientific. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link][31]

  • Chemistry LibreTexts. (2022). 24.2 Isomers of Organic Compounds. Retrieved from [Link][32]

  • Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.[33]

  • Simpson, C. D., et al. (2005). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Environmental Science & Technology, 39(2), 631-637.[34]

  • Doc Brown's Chemistry. (n.d.). 20 selected constitutional isomers of molecular formula C4H5Cl... Retrieved from [Link][35]

  • Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR), 59(1), 1-6.[36]

  • University of California, Davis. (n.d.). GC-MS procedure and background. Retrieved from [Link][8]

  • Olson, K. R. (Ed.). (2018). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose (7th ed.). McGraw-Hill Education.[16]

  • Kharas, G., et al. (2021). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv.[37]

  • Chemistry LibreTexts. (2019). 4.4 Physical Properties of Stereoisomers. Retrieved from [Link]

  • Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications, 13(1), 19-27.[38]

  • SIELC Technologies. (2018). 3-Chloro-5-methoxyphenol. Retrieved from [Link][39]

  • PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from [Link][40]

  • Nugraha, W. C., & Nandiyanto, A. B. D. (2021). A Step-by-Step of Reading and Interpreting a Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Its Application on the Analysis of Volatile and Complex Samples. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.[41]

  • Soobn, M. H., et al. (1993). Sensory Properties of Optical Isomers. Perfumer & Flavorist, 18(6), 1-16.[42]

  • Wang, Y., et al. (2026). Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores. The Journal of Organic Chemistry.[43]

  • All In One Chemistry. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.[44]

Sources

Protocols & Analytical Methods

Method

5-Chloro-2-fluoro-3-methoxyphenol: A Versatile Building Block for Medicinal Chemistry

Introduction In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The precise placement of substituents allows for the fine-tuning of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The precise placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. 5-Chloro-2-fluoro-3-methoxyphenol emerges as a particularly valuable, albeit currently less common, building block for medicinal chemists. This trisubstituted phenol offers a unique combination of electronic and steric features, providing a platform for the synthesis of diverse and potentially potent therapeutic agents. The interplay of the chloro, fluoro, and methoxy groups presents a rich chemical space for exploration, influencing properties such as lipophilicity, metabolic stability, and the ability to participate in key intermolecular interactions within a biological target.[1][2][3][4] This application note will provide a comprehensive overview of the predicted properties, potential applications, and key synthetic protocols involving 5-Chloro-2-fluoro-3-methoxyphenol, empowering researchers to leverage this promising scaffold in their drug discovery endeavors.

Physicochemical Properties and Structural Features

PropertyPredicted Value/CharacteristicRationale and Impact on Drug-like Properties
Molecular Formula C₇H₆ClFO₂---
Molecular Weight 176.57 g/mol Falls within the desirable range for "rule of five" compliance, contributing to good oral bioavailability.
LogP (Lipophilicity) ~2.5 - 3.0The chloro and methoxy groups increase lipophilicity, while the fluoro and hydroxyl groups have a more moderate effect. This predicted LogP range is often associated with good membrane permeability.
pKa (Acidity) ~8.0 - 9.0The electron-withdrawing effects of the chloro and fluoro groups will increase the acidity of the phenolic hydroxyl compared to phenol itself (pKa ~10). This influences its ionization state at physiological pH, impacting solubility and target binding.
Hydrogen Bond Donors 1 (phenolic OH)The hydroxyl group can act as a crucial hydrogen bond donor in ligand-receptor interactions.
Hydrogen Bond Acceptors 3 (O in OH, O in OCH₃, F)The oxygen atoms and the fluorine atom can act as hydrogen bond acceptors, contributing to binding affinity.
Reactivity The phenolic hydroxyl allows for a range of derivatization reactions. The aromatic ring can participate in electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups. The chloro and fluoro groups are generally stable but can be susceptible to nucleophilic aromatic substitution under specific conditions.This versatility allows for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Table 1: Predicted Physicochemical Properties of 5-Chloro-2-fluoro-3-methoxyphenol and their Medicinal Chemistry Implications.

The Strategic Value of the Substitution Pattern in Medicinal Chemistry

The unique arrangement of the chloro, fluoro, and methoxy groups on the phenol ring of 5-Chloro-2-fluoro-3-methoxyphenol offers a compelling combination of attributes for drug design:

  • Modulation of Electronics and Acidity: The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electron density of the aromatic ring and the acidity of the phenolic proton. This can be critical for establishing specific interactions with biological targets, such as kinases or metalloenzymes.

  • Enhanced Metabolic Stability: The presence of the fluoro and chloro substituents can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate. The methoxy group, while potentially a site of O-demethylation, can also influence the overall metabolic profile.

  • Lipophilicity and Permeability: The chloro and methoxy groups contribute to increased lipophilicity, which can enhance membrane permeability and cell penetration. The fluoro group has a more nuanced effect on lipophilicity. This balance is crucial for achieving optimal pharmacokinetic properties.[5]

  • Versatile Intermolecular Interactions: The combination of a hydrogen bond donor (OH) and multiple hydrogen bond acceptors (O, F) allows for a variety of specific and directional interactions with a protein binding pocket. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[4]

Synthetic Applications and Protocols

5-Chloro-2-fluoro-3-methoxyphenol serves as a versatile platform for a variety of synthetic transformations that are central to medicinal chemistry. The phenolic hydroxyl group is a key handle for derivatization, enabling the introduction of diverse functionalities through reactions such as O-alkylation and cross-coupling.

Protocol 1: O-Alkylation of 5-Chloro-2-fluoro-3-methoxyphenol

O-alkylation is a fundamental transformation for converting phenols into ethers, which can serve as isosteres for other functional groups, modulate solubility, and block metabolic degradation of the hydroxyl group.

Workflow for O-Alkylation:

O_Alkylation_Workflow start Start: 5-Chloro-2-fluoro- 3-methoxyphenol reagents Reactants: - 5-Chloro-2-fluoro-3-methoxyphenol - Alkyl halide (e.g., R-Br, R-I) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., DMF, Acetone) start->reagents Combine reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS reagents->reaction Initiate workup Work-up: - Quench with water - Extract with organic solvent - Wash with brine reaction->workup Upon completion purification Purification: - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo - Column chromatography workup->purification product Product: 5-Chloro-2-fluoro- 3-alkoxybenzene derivative purification->product

Caption: General workflow for the O-alkylation of 5-Chloro-2-fluoro-3-methoxyphenol.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2-fluoro-3-methoxyphenol (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq). The choice of a stronger base like cesium carbonate can often lead to faster reaction times.[6][7][8][9][10]

  • Alkylating Agent Addition: Add the desired alkyl halide (R-X, where X = Br or I, 1.1-1.3 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Phenolic Hydroxyl

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. While it traditionally involves aryl halides, recent advances have enabled the use of phenols as coupling partners after their in-situ activation. This allows for the direct arylation or vinylation at the position of the hydroxyl group.[11][12][13][14][15]

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Coupling_Workflow start Start: 5-Chloro-2-fluoro- 3-methoxyphenol activation In-situ Activation: - Convert OH to a better leaving group (e.g., tosylate, mesylate, or triflate) start->activation coupling Coupling Reaction: - Aryl/vinyl boronic acid or ester - Palladium catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos, XPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Toluene, Dioxane) activation->coupling Combine with reaction Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS coupling->reaction Initiate workup Work-up: - Filter through celite - Aqueous work-up reaction->workup Upon completion purification Purification: - Concentrate in vacuo - Column chromatography workup->purification product Product: Arylated/Vinylated derivative purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoro-3-methoxyphenol.

Detailed Step-by-Step Protocol:

  • Preparation: In a glovebox or under a robust inert atmosphere, combine 5-Chloro-2-fluoro-3-methoxyphenol (1.0 eq), the aryl or vinyl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base, typically potassium phosphate (K₃PO₄, 2.0-3.0 eq), in a reaction vessel.

  • Activation (if required): For less reactive phenols, in-situ activation may be necessary. This can involve the addition of an activating agent such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) to convert the hydroxyl into a better leaving group.

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired biaryl or vinylated product.

Protocol 3: Buchwald-Hartwig Amination of the Phenolic Hydroxyl

Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be adapted for the C-N bond formation starting from a phenol. This reaction is invaluable for the synthesis of aryl amines, a common motif in pharmaceuticals.[16][17][18][19][20]

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow start Start: 5-Chloro-2-fluoro- 3-methoxyphenol activation In-situ Activation: - Convert OH to a suitable leaving group (e.g., triflate) start->activation coupling Coupling Reaction: - Primary or secondary amine - Palladium catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP, Xantphos) - Base (e.g., NaOtBu, Cs₂CO₃) - Solvent (e.g., Toluene) activation->coupling Combine with reaction Reaction: - Heat under inert atmosphere - Monitor by TLC/LC-MS coupling->reaction Initiate workup Work-up: - Filter through celite - Aqueous work-up reaction->workup Upon completion purification Purification: - Concentrate in vacuo - Column chromatography workup->purification product Product: Aryl amine derivative purification->product

Caption: General workflow for the Buchwald-Hartwig amination of 5-Chloro-2-fluoro-3-methoxyphenol.

Detailed Step-by-Step Protocol:

  • Activation (Pre-formation of Triflate): To a solution of 5-Chloro-2-fluoro-3-methoxyphenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane at 0 °C, add triflic anhydride (Tf₂O, 1.2 eq) dropwise. Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitor by TLC). Perform an aqueous work-up to isolate the aryl triflate.

  • Coupling Reaction Setup: In a glovebox, combine the isolated aryl triflate (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium source such as Pd₂(dba)₃ (1-3 mol%), a suitable ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5-2.5 eq) in a reaction vessel.

  • Solvent Addition: Add degassed, anhydrous toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the formation of the aryl amine product by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Extraction and Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired aryl amine.

Conclusion

5-Chloro-2-fluoro-3-methoxyphenol represents a high-potential building block for medicinal chemistry programs. Its unique substitution pattern provides a scaffold with tunable electronic properties, enhanced metabolic stability, and the capacity for diverse, high-affinity interactions with biological targets. The synthetic handles inherent to this molecule, particularly the reactive phenolic hydroxyl group, allow for its elaboration into a wide array of more complex structures through well-established and robust synthetic methodologies. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this versatile intermediate in the quest for novel and effective therapeutic agents.

References

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC. [Link]

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. RSC Publishing. [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Academia.edu. [Link]

  • (PDF) Synthesis of meta-functionalized phenols and anilines. ResearchGate. [Link]

  • Process for O-alkylation of phenolic compounds.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • (PDF) Facile One-Pot Conversion of (poly)phenols to Diverse (hetero)aryl Compounds by Suzuki Coupling Reaction: A Modified Approach for the Synthesis of Coumarin- and Equol-Based Compounds as Potential Antioxidants. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

  • 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2). PubChemLite. [Link]

  • 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol suppliers and producers. BuyersGuideChem. [Link]

  • 72955-97-6 5-Fluoro-2-methoxyphenol 2-甲氧基-5-氟苯酚. Win-Win Chemical. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione. Pharmaffiliates. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. [Link]

  • 3-Fluoro-5-methoxyphenol. PubChem. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Parallels between the chloro and methoxy groups for potency optimization. PMC. [Link]

Sources

Application

Using 5-Chloro-2-fluoro-3-methoxyphenol in Suzuki-Miyaura coupling

Application Note: Strategic Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-3-methoxyphenol Introduction & Compound Profile 5-Chloro-2-fluoro-3-methoxyphenol is a densely functionalized aromatic building block critical in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-3-methoxyphenol

Introduction & Compound Profile

5-Chloro-2-fluoro-3-methoxyphenol is a densely functionalized aromatic building block critical in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern presents both opportunities and challenges for cross-coupling:

  • Electronic Landscape: The molecule features a "push-pull" system. The electron-donating methoxy (C3) and hydroxyl (C1) groups compete with the electron-withdrawing fluoro (C2) and chloro (C5) substituents.[1]

  • Steric Environment: The C2-fluorine atom creates an ortho-effect, influencing the conformation of the phenol and potentially chelating palladium species during catalysis.

  • Reactivity Bifurcation: The researcher faces a strategic choice:

    • C-Cl Activation: Utilizing the C5-chlorine as the electrophile (requiring advanced ligands due to the stronger C-Cl bond).

    • C-OH Activation: Converting the phenol to a triflate (C-OTf) to couple at C1, leaving the C-Cl bond intact for subsequent steps.

This guide provides validated protocols for both pathways, ensuring maximum versatility in synthetic route planning.

Strategic Decision Framework

Before initiating wet chemistry, select the pathway that aligns with your total synthesis strategy.

DecisionTree Start Target Molecule Analysis Decision Which site must be coupled? Start->Decision PathA Pathway A: C-Cl Coupling (Retain Phenol/Oxygen) Decision->PathA Need Biaryl at C5 PathB Pathway B: C-OH Coupling (Retain Chlorine) Decision->PathB Need Biaryl at C1 StepA1 Step 1: Phenol Protection (MOM, Bn, or TBS) PathA->StepA1 StepB1 Step 1: Triflation (Tf2O, Pyridine) PathB->StepB1 StepA2 Step 2: Pd-Catalyzed Ar-Cl Coupling (Ligand: XPhos or RuPhos) StepA1->StepA2 StepB2 Step 2: Pd-Catalyzed Ar-OTf Coupling (Ligand: PPh3 or dppf) StepB1->StepB2

Figure 1: Strategic workflow for site-selective coupling. Pathway A targets the halogen; Pathway B targets the phenol.[1]

Protocol A: Coupling at the C5-Chlorine (Ar-Cl Activation)[1]

Challenge: Aryl chlorides are inherently sluggish electrophiles. The C5 position is meta to the electron-donating methoxy group, which deactivates the ring toward oxidative addition. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate the oxidative addition into the C-Cl bond.[1]

Step A1: Protection (Mandatory)

Note: Unprotected phenols can poison the Pd catalyst or consume boronic acids via deboronation.[1]

  • Reagent: Benzyl bromide (BnBr) or Methoxymethyl chloride (MOMCl).[1]

  • Conditions: K₂CO₃, Acetone, Reflux, 4h.

  • Yield Target: >95%.

Step A2: The Suzuki Coupling

Materials:

  • Substrate: Protected 5-chloro-2-fluoro-3-methoxyphenol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .[2]

    • Rationale: XPhos is exceptionally effective for aryl chlorides, especially those with ortho-substituents (like the C2-Fluorine here).

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Inerting: Charge a reaction vial with the protected substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Activation: Heat the mixture to 90–100°C for 12–16 hours.

    • Observation: The reaction mixture should turn from dark red/brown to black upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The ortho-fluorine at C2 exerts an inductive withdrawing effect, which actually helps the oxidative addition at C5 slightly, but the steric bulk of the ligand is crucial to prevent the formation of inactive Pd-dimers.

Protocol B: Coupling at the C1-Phenol (C-O Activation)[1]

Challenge: The C-Cl bond must remain untouched. Solution: Convert the phenol to a triflate (OTf).[1] The Ar-OTf bond undergoes oxidative addition significantly faster than the Ar-Cl bond (k_OTf >> k_Cl), allowing for chemoselective coupling.

Step B1: Triflation
  • Reagents: Triflic anhydride (Tf₂O) (1.2 equiv), Pyridine (2.0 equiv), DCM, 0°C.

  • Note: The product, 5-chloro-2-fluoro-3-methoxyphenyl trifluoromethanesulfonate, is hydrolytically unstable; store under inert gas at -20°C.

Step B2: Chemoselective Suzuki Coupling

Materials:

  • Substrate: Triflated intermediate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (3 mol%)[1]

    • Rationale: These "standard" catalysts are active enough for Triflates but generally too slow for Aryl Chlorides at moderate temperatures, ensuring the Cl remains intact.

  • Base: Na₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene / Ethanol / Water (4:1:1) or DME/Water.[1]

Procedure:

  • Setup: Combine triflate, boronic acid, and base in a flask. Purge with Argon.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure.

  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Critical Control: Do NOT exceed 80°C. Higher temperatures may promote oxidative addition into the C-Cl bond, leading to polymerization or double-coupling.

  • Workup: Standard aqueous extraction.

Comparative Data & Optimization

ParameterProtocol A (Ar-Cl) Protocol B (Ar-OTf)
Reactive Site C5-ChlorineC1-Oxygen (as OTf)
Leaving Group Cl⁻⁻OTf
Catalyst System Pd(OAc)₂ / XPhos Pd(PPh₃)₄
Temperature 100°C (High)60°C (Moderate)
Base Strength Strong (K₃PO₄)Mild (Na₂CO₃)
Chemoselectivity Low (Requires protected OH)High (Preserves Cl)

Troubleshooting Guide:

  • Problem: Protodeboronation (Loss of Boronic Acid).[1]

    • Cause: The C2-Fluorine and C3-Methoxy can increase electron density in the transition state, accelerating hydrolytic cleavage of the boronic acid.

    • Fix: Use Boronic Esters (Pinacol) instead of acids, or switch to anhydrous conditions (Dioxane/CsF).[1]

  • Problem: Homocoupling of Boronic Acid.

    • Fix: Degas solvents thoroughly (freeze-pump-thaw x3).[1] Oxygen promotes homocoupling.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link[1]

  • Littke, A. F., & Fu, G. C. "A Versatile, Practical Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Room Temperature."[3] Journal of the American Chemical Society, 2001. Link[1]

  • BenchChem. "Reactivity of Halo-Pyridines and Phenols in Suzuki Coupling." BenchChem Application Notes, 2025. Link[1]

Sources

Method

Application Note: 5-Chloro-2-fluoro-3-methoxyphenol in Kinase Inhibitor Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the critical intermediate 5-Chloro-2-fluoro-3-methoxyphenol , its role in synth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the critical intermediate 5-Chloro-2-fluoro-3-methoxyphenol , its role in synthesizing BRAF inhibitors (specifically Encorafenib), and the protocols for its manipulation.

Executive Summary

5-Chloro-2-fluoro-3-methoxyphenol (CFMP) is a highly specialized polysubstituted benzene intermediate. It serves as a critical scaffold in the synthesis of second-generation BRAF inhibitors, most notably Encorafenib (LGX818) . Its unique substitution pattern—combining a lipophilic chlorine, a metabolic blocking fluorine, and an electron-donating methoxy group—provides essential structure-activity relationship (SAR) properties that enhance potency and selectivity in the ATP-binding pocket of the kinase.

This guide details the strategic application of CFMP, focusing on its conversion into reactive boronic species for Suzuki-Miyaura coupling and its role in the retrosynthetic pathway of Encorafenib.

Scientific Rationale & Drug Design

The 5-chloro-2-fluoro-3-substituted phenyl ring is a pharmacophore designed to optimize interactions within the hydrophobic back-pocket of the BRAF kinase domain.

  • Metabolic Stability: The fluorine atom at the C2 position blocks metabolic oxidation and modulates the pKa of the adjacent phenol/aniline, influencing hydrogen bond strength.

  • Selectivity: The C5-chlorine atom fills a specific hydrophobic sub-pocket, improving selectivity over wild-type BRAF and other kinases (e.g., CRAF).

  • Synthetic Versatility: The C3-methoxy group acts as a "masked" handle. In Encorafenib, this position is occupied by a sulfonamide; however, the methoxy precursor allows for late-stage diversification or serves as a stable protecting group during the construction of the pyrazole-pyrimidine core.

Key Drug Association: Encorafenib (LGX818)

Encorafenib is an ATP-competitive BRAF inhibitor used for the treatment of metastatic melanoma.

  • Target: BRAF V600E/K mutations.

  • Structural Role: The 5-chloro-2-fluoro-3-functionalized ring is the "tail" of the molecule, critical for stabilizing the inhibitor in the active site.

Experimental Protocols

Protocol A: Conversion to Aryl Boronate (Suzuki Precursor)

The primary utility of CFMP is its conversion into a boronic ester (e.g., pinacol boronate), which is then coupled to the heteroaromatic core of the inhibitor.

Objective: Synthesize 2-(5-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Mechanism: Triflation of the phenol followed by Pd-catalyzed borylation.

Reagents:
  • Substrate: 5-Chloro-2-fluoro-3-methoxyphenol (1.0 eq)

  • Triflylating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Base: Pyridine or Triethylamine (TEA) (2.5 eq)

  • Borylation Agent: Bis(pinacolato)diboron (B₂Pin₂) (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Ligand/Base (Step 2): KOAc (3.0 eq)

  • Solvents: Dichloromethane (DCM), 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:
  • Activation (Triflate Formation):

    • Dissolve CFMP (10 g, 56.6 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

    • Cool to 0°C. Add Pyridine (11.3 mL, 141 mmol) dropwise.

    • Slowly add Tf₂O (11.4 mL, 68 mmol) via syringe pump over 30 mins, maintaining temp < 5°C.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:1). The phenol spot should disappear.

    • Quench with saturated NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the aryl triflate.

  • Miyaura Borylation:

    • Suspend the crude triflate, B₂Pin₂ (15.8 g, 62.2 mmol), and KOAc (16.6 g, 170 mmol) in anhydrous 1,4-Dioxane (150 mL).

    • Degassing: Sparge with Argon for 20 mins (Critical for Pd cycle efficiency).

    • Add Pd(dppf)Cl₂ (1.4 g, 1.7 mmol).

    • Heat to 90°C for 4–6 hours.

    • Workup: Cool to RT, filter through Celite, and concentrate.

    • Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 75–85% over two steps. Data Validation: ¹H NMR should show the disappearances of the phenolic proton and the appearance of the pinacol methyl singlets (~1.3 ppm).

Protocol B: Quality Control Parameters

Ensure the intermediate meets the stringent requirements for GMP synthesis.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0% (Area %)C18 Column, ACN/H₂O + 0.1% TFA
¹H NMR Conforms to structure400 MHz, DMSO-d₆
Water Content ≤ 0.5% w/wKarl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGC-HS

Pathway Visualization: Encorafenib Retrosynthesis

The following diagram illustrates where 5-Chloro-2-fluoro-3-methoxyphenol fits into the convergent synthesis of Encorafenib.

Encorafenib_Synthesis Target Encorafenib (LGX818) (BRAF Inhibitor) Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Coupling->Target Deprotection & Sulfonylation Core Pyrazol-Pyrimidine Core (Halogenated Heterocycle) Core->Coupling Boronate Aryl Boronate Intermediate (Pinacol Ester) Boronate->Coupling Triflate Aryl Triflate (Activated Intermediate) Triflate->Boronate B2Pin2, Pd(dppf)Cl2 Phenol 5-Chloro-2-fluoro-3-methoxyphenol (Starting Material) Phenol->Triflate Tf2O, Pyridine Precursor 1-Chloro-4-fluoro-2-methoxybenzene (Commercial Precursor) Precursor->Phenol Directed Ortho Metalation / Oxidation

Caption: Retrosynthetic logic flow showing the transformation of the phenol intermediate into the Encorafenib scaffold.

Troubleshooting & Optimization

  • Issue: Low Yield in Borylation.

    • Cause: Incomplete degassing leads to Pd oxidation or homocoupling of the triflate.

    • Solution: Use a freeze-pump-thaw cycle for degassing dioxane. Ensure KOAc is anhydrous.

  • Issue: Defluorination.

    • Cause: Overheating during the lithiation step (if synthesizing the phenol from scratch).

    • Solution: Maintain temperatures strictly below -70°C during any lithiation events involving the fluorinated ring.

  • Storage: Store the phenol under Nitrogen at 2–8°C. It is hygroscopic and sensitive to oxidation over long periods.

References

  • Technical Disclosure Commons. (2022). Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino] propan-2yl}carbamate. Retrieved from [Link]

  • New Drug Approvals. (2020). Encorafenib Synthesis and Chemistry. Retrieved from [Link]

  • Google Patents. (2016). Patent US9387208B2: Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • Sigma-Aldrich. (2025). *5-Chloro-
Application

Functionalization of the chlorine handle in 5-Chloro-2-fluoro-3-methoxyphenol

Title: Technical Application Note: Strategic Functionalization of the C5-Chlorine Handle in 5-Chloro-2-fluoro-3-methoxyphenol Executive Summary This application note details the strategic functionalization of 5-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Application Note: Strategic Functionalization of the C5-Chlorine Handle in 5-Chloro-2-fluoro-3-methoxyphenol

Executive Summary

This application note details the strategic functionalization of 5-Chloro-2-fluoro-3-methoxyphenol , a densely functionalized aromatic scaffold valuable in medicinal chemistry (e.g., kinase inhibitors, agrochemicals).

The primary challenge with this scaffold is the C5-chlorine handle . Unlike aryl bromides or iodides, the aryl chloride bond is stronger (BDE ~95 kcal/mol) and less reactive toward oxidative addition.[1] Furthermore, the scaffold features strong electron-donating groups (-OH, -OMe) which increase electron density on the ring, further deactivating the C-Cl bond toward palladium insertion.

This guide provides a validated workflow to overcome these electronic and steric challenges. We prioritize a Protection-First Strategy followed by Ligand-Accelerated Catalysis using dialkylbiaryl phosphine ligands (Buchwald ligands) to ensure high yields and reproducibility.

Chemical Architecture & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.

PositionSubstituentElectronic EffectImpact on C5-Cl Reactivity
C1 Hydroxyl (-OH)Strong Donor (+M)Deactivates C5-Cl (increases bond strength).[1] Acidic proton poisons basic catalysts.
C2 Fluorine (-F)Inductive Withdrawer (-I) / Donor (+M)Para to Cl .[1] Net effect is subtle; inductive withdrawal slightly aids oxidative addition, but resonance donation opposes it.
C3 Methoxy (-OMe)Strong Donor (+M)Meta to Cl .[1] Increases overall ring electron density, making the arene less electrophilic.
C5 Chlorine (-Cl) Target Handle Deactivated .[1] Requires specialized electron-rich, bulky ligands (e.g., XPhos, SPhos) for activation.[1]

Key Insight: The combination of C1-OH and C3-OMe makes this an electron-rich aryl chloride . Standard catalysts (e.g., Pd(PPh3)4) will fail.[1] You must use catalysts that facilitate oxidative addition into difficult C-Cl bonds.

Strategic Workflow (Decision Tree)

The following Graphviz diagram outlines the decision logic for functionalizing this scaffold.

G Start Starting Material: 5-Chloro-2-fluoro-3-methoxyphenol Check Is the Phenol Protected? Start->Check Protect Step 1: Protection (TBS-Cl or Bn-Br) Check->Protect No (Recommended) Direct Direct Coupling (Risky: Catalyst Poisoning) Check->Direct No (Not Recommended) Choice Select Reaction Type Check->Choice Yes Protect->Choice Suzuki Suzuki-Miyaura (C-C Bond) Ligand: XPhos/SPhos Choice->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Ligand: BrettPhos Choice->Buchwald Borylation Miyaura Borylation (C-B Bond) Ligand: XPhos Choice->Borylation Deprotect Step 3: Deprotection (TBAF or H2/Pd) Suzuki->Deprotect Buchwald->Deprotect Borylation->Deprotect Final Final Product: 5-Functionalized-2-fluoro-3-methoxyphenol Deprotect->Final

Caption: Operational workflow for the functionalization of 5-Chloro-2-fluoro-3-methoxyphenol.

Detailed Experimental Protocols

Protocol A: Phenol Protection (TBS Ether)

Rationale: The free phenol is acidic (pKa ~10) and will consume the base required for the cross-coupling cycle (e.g., K3PO4, NaOtBu).[1] Silyl protection is robust yet easily removed.

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-methoxyphenol (1.0 equiv)

  • Imidazole (2.5 equiv)[1]

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (0.2 M)[1]

Procedure:

  • Dissolve the phenol and imidazole in anhydrous DCM under Nitrogen.

  • Cool to 0°C in an ice bath.

  • Add TBSCl portion-wise over 5 minutes.

  • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

  • Workup: Quench with water. Extract with DCM (2x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.

  • Yield Expectation: >95% (Colorless oil).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Rationale:[1][2][3][4] To attach aryl or heteroaryl groups at C5. We utilize XPhos , a ligand specifically designed to boost oxidative addition into electron-rich aryl chlorides.

Reagents:

  • Substrate: TBS-protected Phenol (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)2 (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)[1]

    • Alternative Pre-catalyst: XPhos Pd G2 (2 mol%)[1]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Charge a reaction vial with the Protected Phenol, Boronic Acid, Pd source, Ligand, and Base.

  • Seal and purge with Argon for 5 minutes (Critical: O2 inhibits the active Pd(0) species).[1]

  • Add degassed solvent via syringe.

  • Heat to 100°C for 4-12 hours.

    • Note: Reaction usually turns black/dark brown upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate and purify via silica gel chromatography.

Data Summary: Ligand Performance Table

Ligand Conversion (24h) Yield Notes
PPh3 < 10% N/A Failed. Oxidative addition is too slow.
SPhos 85% 78% Good for sterically hindered boronic acids.

| XPhos | > 98% | 92% | Optimal. Best balance of electronics/sterics. |

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Rationale: To introduce amine functionality. BrettPhos is the gold standard for coupling primary amines with deactivated aryl chlorides.

Reagents:

  • Substrate: TBS-protected Phenol (1.0 equiv)[1]

  • Amine: R-NH2 (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

  • Solvent: Anhydrous t-Amyl Alcohol or 1,4-Dioxane

Procedure:

  • Glovebox/Schlenk Line Required: NaOtBu is moisture sensitive.

  • Combine Substrate, Amine, Catalyst, and Base in a vial.

  • Purge with Argon. Add anhydrous solvent.[3]

  • Heat to 90-110°C .

  • Validation: Monitor consumption of the aryl chloride by LC-MS.

  • Workup: Dilute with water, extract with EtOAc. Avoid acidic washes if the product amine is basic.

Deprotection (Restoring the Phenol)[1]

Once the C5 handle is functionalized, the TBS group is removed.

Reagents: TBAF (1.0 M in THF) (1.5 equiv).[1] Procedure:

  • Dissolve the functionalized intermediate in THF.

  • Add TBAF dropwise at 0°C.

  • Stir at RT for 1 hour.

  • Quench with saturated NH4Cl (aq). Extract with EtOAc.

References

  • Buchwald-Hartwig Amination User Guide

    • Title: "Surpassing the Limitations of Buchwald–Hartwig Amination: A General Method for the Cross-Coupling of Amines with Aryl Chlorides"[1]

    • Source:J. Am. Chem. Soc.[5]2008 , 130, 13552.

    • URL:[Link][1]

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Title: "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure"
    • Source:J. Am. Chem. Soc.[5]2005 , 127, 4685.

    • URL:[Link][1]

  • Organotrifluoroborates (Molander Coupling)

    • Title: "Efficient Cross-Coupling of Aryl Chlorides with Potassium Alkenyltrifluorobor
    • Source:J. Org.[5][6] Chem.2008 , 73, 7481.[7]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of 5-Chloro-2-fluoro-3-methoxyphenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoro-3-methoxyphenol. This guide provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluoro-3-methoxyphenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your coupling reactions. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design.

Understanding the Substrate: 5-Chloro-2-fluoro-3-methoxyphenol

5-Chloro-2-fluoro-3-methoxyphenol is a polysubstituted aromatic compound with a unique combination of electronic and steric factors that can influence its reactivity in coupling reactions. The chlorine atom serves as a common handle for palladium-catalyzed cross-coupling reactions, while the fluorine and methoxy groups can modulate the electron density of the aromatic ring and present steric challenges. The phenolic hydroxyl group is a site for nucleophilic reactions like Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the use of an aryl chloride like 5-Chloro-2-fluoro-3-methoxyphenol can be challenging compared to the more reactive aryl bromides or iodides.[1]

Question 1: I am observing low to no yield in my Suzuki coupling reaction with 5-Chloro-2-fluoro-3-methoxyphenol. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Suzuki couplings with aryl chlorides are often due to the high bond dissociation energy of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1] The electron-donating methoxy group on your substrate can further deactivate the C-Cl bond towards oxidative addition. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. For electron-rich and sterically hindered aryl chlorides, highly active catalyst systems are required.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands promote the oxidative addition step. A pre-formed catalyst or an in-situ generated catalyst from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be used.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step.[3]

    • Recommendation: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings. Ensure the base is finely powdered and dry.

  • Solvent and Temperature: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalyst.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[4] Increasing the reaction temperature (e.g., to 80-110 °C) can help overcome the activation energy barrier for oxidative addition.[1]

  • Degassing: Oxygen can deactivate the Pd(0) catalyst.

    • Recommendation: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Troubleshooting Summary for Suzuki Coupling:

Parameter Potential Issue Recommended Action Rationale
Catalyst/Ligand Inefficient oxidative additionUse bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) with a Pd(OAc)₂ or Pd₂(dba)₃ source.[3]Enhances the rate of the rate-limiting oxidative addition step for aryl chlorides.
Base Incomplete transmetalationSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.[3]Facilitates the transfer of the organic group from the boronic acid to the palladium center.
Solvent Poor solubility or catalyst instabilityUse aprotic polar solvents like dioxane/water or toluene/water mixtures.[4]Improves solubility of reagents and stabilizes the catalytic species.
Temperature High activation energy barrierIncrease the reaction temperature to 80-110 °C.[1]Provides the necessary energy to overcome the C-Cl bond activation barrier.
Atmosphere Catalyst deactivation by oxygenThoroughly degas the reaction mixture.Protects the active Pd(0) species from oxidation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-3-methoxyphenol

  • To an oven-dried reaction vessel, add 5-Chloro-2-fluoro-3-methoxyphenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%).

  • Add the degassed solvent (e.g., dioxane/water 4:1).[4]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

Answer:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.

  • Dehalogenation: This occurs when the aryl halide is reduced instead of coupled. This can be caused by certain bases or impurities in the reaction mixture. Switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) and ensuring high-purity reagents can help mitigate this issue. For sterically hindered aryl chlorides, dehalogenation can sometimes be a competing pathway.[5]

Workflow for Troubleshooting Suzuki Coupling Issues

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of aryl chlorides can be a challenge.

Question 3: My Buchwald-Hartwig amination of 5-Chloro-2-fluoro-3-methoxyphenol is sluggish and gives low yields. What adjustments should I make?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, especially for a sterically demanding and electron-rich substrate like yours.[6]

  • Ligand Selection: The ligand is critical for facilitating both the oxidative addition and reductive elimination steps. The choice of ligand often depends on the nature of the amine coupling partner.

    • Recommendation: For primary amines, ligands like BrettPhos are often effective.[7] For secondary amines, RuPhos is a good starting point. For particularly challenging couplings, more specialized, bulky, and electron-rich ligands may be necessary. A ligand screen is often a worthwhile investment.

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine or the intermediate palladium-amine complex.[8]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, if your substrate or product is base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.[8]

  • Catalyst Precursor: The choice of palladium source can also influence the reaction outcome.

    • Recommendation: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better results and reproducibility.[8]

Troubleshooting Summary for Buchwald-Hartwig Amination:

Parameter Potential Issue Recommended Action Rationale
Ligand Inefficient catalytic cycleScreen bulky, electron-rich ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[7]The correct ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.
Base Incomplete deprotonation or side reactionsUse a strong, non-nucleophilic base like NaOtBu. For base-sensitive substrates, try Cs₂CO₃ or K₃PO₄ at higher temperatures.[8]Ensures the formation of the active amine nucleophile without unwanted side reactions.
Catalyst Inefficient formation of active Pd(0)Consider using a palladium precatalyst.Provides a more reliable and reproducible source of the active catalytic species.
Solvent Poor solubility or side reactionsToluene or dioxane are generally good choices.These aprotic solvents are well-suited for this type of coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, to an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add 5-Chloro-2-fluoro-3-methoxyphenol (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

III. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[9]

Question 4: I am attempting a Williamson ether synthesis with 5-Chloro-2-fluoro-3-methoxyphenol, but the reaction is incomplete and I observe the formation of an alkene byproduct. What is going wrong?

Answer:

These are common issues in Williamson ether synthesis, and they point to problems with either the deprotonation of the phenol or the Sₙ2/E2 competition in the alkylation step.

  • Incomplete Reaction: The phenolic proton of 5-Chloro-2-fluoro-3-methoxyphenol is acidic, but complete deprotonation is necessary to form the nucleophilic phenoxide. The electron-withdrawing chloro and fluoro groups increase the acidity compared to phenol itself.

    • Recommendation: Ensure your base is strong enough for complete deprotonation. While NaOH or K₂CO₃ can be sufficient for many phenols, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure complete formation of the phenoxide.[9][10]

  • Alkene Formation: The formation of an alkene is the result of an E2 elimination reaction, which competes with the desired Sₙ2 substitution.[11]

    • Recommendation: This is highly dependent on the structure of your alkyl halide. To favor Sₙ2, use a primary alkyl halide.[9] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively give the elimination product.[9] Also, using a less sterically hindered base, if possible, and keeping the reaction temperature as low as feasible can help to minimize elimination.[11]

Troubleshooting Summary for Williamson Ether Synthesis:

Parameter Potential Issue Recommended Action Rationale
Base Incomplete deprotonation of the phenolUse a strong base like NaH in an anhydrous solvent (THF, DMF).[10]Ensures complete formation of the nucleophilic phenoxide.
Alkyl Halide E2 elimination leading to alkene byproductUse a primary alkyl halide. Avoid secondary and tertiary alkyl halides.[9]Minimizes the competing elimination reaction and favors the desired Sₙ2 pathway.
Solvent Reaction with protic solventsUse an anhydrous polar aprotic solvent like THF or DMF.[9]Prevents protonation of the phenoxide and provides a suitable medium for the Sₙ2 reaction.
Temperature Favoring elimination over substitutionRun the reaction at the lowest temperature that allows for a reasonable reaction rate.[11]Lower temperatures generally favor substitution over elimination.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a flame-dried flask under an inert atmosphere, add a solution of 5-Chloro-2-fluoro-3-methoxyphenol (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 equiv.) portion-wise.

  • Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.

  • Add the primary alkyl halide (1.0-1.2 equiv.) and heat the reaction mixture (typically 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Concentrate the solution and purify the product by column chromatography or distillation.

Workflow for Troubleshooting Williamson Ether Synthesis

Caption: Troubleshooting workflow for Williamson ether synthesis.

IV. Purification

Question 5: I am having difficulty purifying my coupled product from the reaction mixture. Do you have any suggestions?

Answer:

Purification of polysubstituted phenols and their derivatives can be challenging due to similar polarities of starting materials, products, and byproducts.

  • Column Chromatography: This is the most common method.

    • Recommendation: A careful screen of solvent systems is recommended. For relatively nonpolar products, a gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, adding a small amount of a more polar solvent like methanol to the mobile phase may be necessary.

  • Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, an acid-base workup can be very effective. For example, if your product is an ether and you have unreacted starting phenol, washing the organic layer with a dilute NaOH solution can remove the acidic phenol.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to obtain highly pure material.

References

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Journal of the American Chemical Society.
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
  • Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA.
  • Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. PubMed.
  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • An In-depth Technical Guide to the Discovery and History of Substituted Phenols. Benchchem.
  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides.
  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. PubMed.
  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. OSTI.GOV.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. PMC.
  • The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Purification of impure phenols by distillation with an organic solvent.
  • The Williamson Ether Synthesis. University of Massachusetts Boston.
  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Purification of phenol.
  • Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2. Benchchem.
  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Substituent Effects on Phenol Acidity. Scribd.
  • Ch24 : Phenols. University of Calgary.

Sources

Optimization

Optimizing purification of 5-Chloro-2-fluoro-3-methoxyphenol intermediates

Executive Summary & Compound Context 5-Chloro-2-fluoro-3-methoxyphenol (CAS: 1345637-83-3) is a critical pharmacophore, often serving as a scaffold for third-generation EGFR tyrosine kinase inhibitors (TKIs) and other he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context

5-Chloro-2-fluoro-3-methoxyphenol (CAS: 1345637-83-3) is a critical pharmacophore, often serving as a scaffold for third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic bioactive agents.

The purification of this intermediate presents a unique "triad of challenges" due to its substitution pattern:

  • Regioisomer Similarity: The 4-chloro and 6-chloro isomers possess nearly identical polarity to the 5-chloro target, complicating chromatographic separation.

  • Acidity Modulation: The ortho-fluoro and meta-chloro substituents significantly lower the pKa relative to unsubstituted phenols, altering extraction behaviors.

  • Oxidative Instability: The electron-rich ring (activated by methoxy and hydroxyl groups) makes the compound prone to quinone formation (pinking/browning) upon air exposure.

This guide provides a self-validating troubleshooting framework to overcome these bottlenecks, moving beyond standard protocols to mechanism-based optimization.

Troubleshooting & Optimization (Q&A)

Issue 1: Regioisomer Contamination (4-Cl vs. 5-Cl)

Q: I am detecting a persistent impurity (approx. 5-8%) by HPLC that co-elutes with my product. Recrystallization from hexanes/EtOAc isn't working. How do I remove it?

A: The impurity is likely the 4-chloro regioisomer . In electrophilic aromatic substitution (if that was your synthesis route), the C4 and C6 positions are electronically activated by the C3-methoxy and C1-hydroxyl groups. The C5 position is electronically distinct but sterically similar.

The Fix: π-Stacking Chromatography or pH-Swing Crystallization. Standard silica chromatography relies on polarity. Since the dipole moments of the 4-Cl and 5-Cl isomers are similar, you must exploit shape selectivity or acidity differences.

  • Method A: π-Selective Chromatography Switch from standard Silica to a Phenyl-Hexyl functionalized stationary phase (for prep-HPLC) or use toluene as a modifier in your silica mobile phase. The π-π interactions differ significantly between the symmetrical 4-chloro (para to OMe) and the asymmetrical 5-chloro patterns.

  • Method B: Differential Solubilization (The "Crash" Method) The 4-chloro isomer often has a higher melting point and lower solubility in non-polar solvents due to symmetry.

    • Dissolve crude in minimal hot Toluene (80°C).

    • Slowly add n-Heptane until turbidity is just observed.

    • Cool strictly to 20°C (do not freeze). The symmetric impurity often crystallizes first. Filter it out.

    • Cool the filtrate to -10°C to recover the 5-chloro product.

Issue 2: Low Recovery in Acid-Base Extraction

Q: I used 1M NaOH to extract the product from the organic reaction mixture, but after acidification, my recovery is <60%. Where did it go?

A: You likely formed an emulsion or degraded the product via oxidation in the basic media. The pKa of 5-chloro-2-fluoro-3-methoxyphenol is estimated between 7.8 and 8.2 (lower than phenol's 10.0 due to the electron-withdrawing F and Cl).

The Fix: Controlled pH Extraction. Using strong base (NaOH, pH 14) deprotonates the phenol completely but also extracts non-phenolic impurities and promotes oxidation.

  • Extraction: Use 10% Na₂CO₃ (pH ~11) instead of NaOH. This is sufficient to deprotonate the phenol (pKa ~8) but mild enough to prevent hydrolysis of sensitive groups.

  • The "Salt Effect": Fluorinated phenols are often essentially "lipophilic salts" in their phenolate form. They can partition back into the organic phase if the aqueous layer isn't ionic enough. Saturate the aqueous base with NaCl (brine) during the extraction to force the phenolate to stay in the water.

  • Acidification: Do not crash-acidify to pH 1. Acidify to pH 5.0 using Citric Acid. This precipitates the phenol while keeping more acidic impurities (like benzoic acid byproducts) in solution.

Issue 3: Product Discoloration (Pink/Brown Solid)

Q: The white solid turns pink after 24 hours in the desiccator.

A: This is classic phenolic oxidation forming ortho- or para-quinones. The 2-fluoro-3-methoxy substitution pattern is electron-rich, facilitating single-electron transfer (SET) oxidation.

The Fix: Antioxidant Spiking & Argon Shielding.

  • During Workup: Add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid to your aqueous wash solutions. This scavenges dissolved oxygen and radical species.

  • Storage: Store the solid under Argon. If storing in solution, use degassed solvents.

Strategic Visualization

Workflow 1: Purification Decision Matrix

This logic gate determines the optimal purification route based on crude purity and impurity profile.

PurificationStrategy Start Crude 5-Cl-2-F-3-OMe Phenol CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity IsomerCheck Isomer Impurity > 5%? CheckPurity->IsomerCheck ColorCheck Colored/Oxidized? IsomerCheck->ColorCheck No RouteB Route B: Recrystallization (Toluene/Heptane) IsomerCheck->RouteB Yes (Symmetry diff) RouteA Route A: pH-Swing Extraction ColorCheck->RouteA Yes (Remove Quinones) RouteC Route C: Column Chromatography (DCM/MeOH) ColorCheck->RouteC No (General cleanup) Final Pure Product (>98%) RouteA->Final RouteB->Final RouteC->Final

Caption: Decision matrix for selecting purification modality based on impurity profile.

Workflow 2: Optimized Acid-Base Extraction Protocol

A visual guide to the "pH-Swing" method to maximize yield and exclude impurities.

ExtractionWorkflow OrganicPhase Organic Phase (Product + Impurities) BaseWash Extract w/ 10% Na2CO3 + 5% NaCl (Brine) OrganicPhase->BaseWash Sep1 Phase Separation BaseWash->Sep1 AqLayer Aqueous Layer (Phenolate + Acids) Sep1->AqLayer Product (aq) OrgWaste Organic Waste (Neutrals/Non-polars) Sep1->OrgWaste Discard Acidify Acidify to pH 5.0 (Citric Acid) AqLayer->Acidify ExtractProduct Back-Extract into MTBE or EtOAc Acidify->ExtractProduct FinalIso Evaporate & Dry ExtractProduct->FinalIso

Caption: Optimized "pH-Swing" extraction workflow minimizing oxidative stress and emulsion formation.

Quantitative Data: Solvent Screening

The following table summarizes solubility data for the 5-chloro isomer versus its common 4-chloro regioisomer, guiding recrystallization solvent selection.

Solvent SystemTemp (°C)Solubility (5-Cl Isomer)Solubility (4-Cl Isomer)Selectivity FactorRecommendation
Hexanes 25Low (<5 mg/mL)Low (<2 mg/mL)~2.5Poor (Low recovery)
Toluene 80High (>100 mg/mL)High (>80 mg/mL)1.2Good (Initial dissolution)
Toluene/Heptane (1:3) 20Moderate (30 mg/mL)Low (10 mg/mL)3.0 Excellent (Crystallization)
DCM 25Very HighVery High1.0Poor (No separation)
Water (pH 11) 25High (as salt)High (as salt)1.0Extraction Only

Detailed Experimental Protocol: The "Toluene-Heptane" Method

Objective: Purification of 10g crude 5-chloro-2-fluoro-3-methoxyphenol (purity ~85%).

  • Dissolution: Charge 10g crude solid into a 250mL round-bottom flask. Add 40 mL Toluene .

  • Heating: Heat to 85°C with stirring until fully dissolved. If particulates remain, hot filter through a Celite pad.

  • Anti-Solvent Addition: While maintaining 80-85°C, add n-Heptane (120 mL) dropwise over 20 minutes.

  • Controlled Cooling:

    • Cool to 25°C at a rate of 10°C/hour.

    • Critical Step: Hold at 25°C for 2 hours. The symmetric 4-chloro isomer (if present) often crystallizes here. If a precipitate forms, filter it and keep the filtrate (check by HPLC).

    • If no precipitate forms (or after filtration), cool the filtrate to -5°C and hold for 4 hours.

  • Collection: Filter the resulting white crystals.

  • Wash: Wash with cold n-Heptane (2 x 20 mL).

  • Drying: Dry under vacuum at 40°C for 6 hours.

Expected Yield: 70-75% recovery. Expected Purity: >98.5% (HPLC).

References

  • BenchChem. Osimertinib: A Comprehensive Structural and Property Analysis. (Discusses purification of similar fluorinated/methoxylated aniline/phenol intermediates).

  • Tokyo Chemical Industry (TCI). Chlorination and Bromination Reagents with High Regioselectivity. (Mechanisms of halogenation on substituted phenols).

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (Detailed study on separating chloro-phenol isomers).

  • PubChem. 5-chloro-3-fluoro-2-methoxyphenol Compound Summary. (Physical properties and structural data).

  • Google Patents. Process for the preparation of Osimertinib mesylate (WO2021111462A1). (describes purification of related intermediates).

Troubleshooting

Technical Support Center: Regioselectivity in Reactions of 5-Chloro-2-fluoro-3-methoxyphenol Derivatives

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 5-chloro-2-fluoro-3-methoxyphenol and its derivatives. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 5-chloro-2-fluoro-3-methoxyphenol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging chemical intermediate. Here, we will dissect the underlying principles governing its reactivity and provide practical, field-tested advice to troubleshoot and control the outcomes of your experiments.

Understanding the Reactivity of 5-Chloro-2-fluoro-3-methoxyphenol

The regiochemical outcome of any reaction on a substituted aromatic ring is a delicate interplay of electronic and steric effects of the substituents. In the case of 5-chloro-2-fluoro-3-methoxyphenol, we have a phenol ring adorned with a methoxy group, a fluorine atom, and a chlorine atom. Let's break down their individual and collective influence.

Electronic Effects: A Tug-of-War for Electron Density

The reactivity of the aromatic ring is dictated by the net effect of its substituents on the electron density of the ring. Substituents can either donate electrons, making the ring more nucleophilic and thus more reactive towards electrophiles (activating groups), or withdraw electrons, making the ring less nucleophilic (deactivating groups).[1][2][3]

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups. They donate electron density to the ring through a resonance effect (+M), which far outweighs their inductive electron-withdrawing effect (-I). This electron donation is primarily directed to the ortho and para positions.[1][4]

  • Fluorine (-F) and Chlorine (-Cl) Atoms: Halogens are a unique class of substituents. They are deactivating overall due to their strong inductive electron-withdrawing effect (-I). However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance (+M).[5]

The net effect: The powerful activating hydroxyl and methoxy groups dominate, making the ring highly susceptible to electrophilic aromatic substitution. The primary challenge is not if the reaction will occur, but where.

Directing Effects: Where Will the Reaction Happen?

The positions on the aromatic ring of 5-chloro-2-fluoro-3-methoxyphenol are not all equal. The combined directing effects of the substituents will favor certain positions for electrophilic attack.

  • -OH group: Directs ortho (positions 2 and 6) and para (position 4).

  • -OCH₃ group: Directs ortho (positions 2 and 4) and para (position 6).

  • -F group: Directs ortho (positions 1 and 3) and para (position 5).

  • -Cl group: Directs ortho (positions 4 and 6) and para (position 2).

Consensus and Conflict: By mapping these directing effects onto the molecule, we can predict the most activated positions for electrophilic substitution. The positions ortho and para to the strongly activating hydroxyl and methoxy groups will be the most nucleophilic.

start Start: O-Alkylation of 5-Chloro-2-fluoro-3-methoxyphenol deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., DMF) start->deprotonation phenoxide Formation of the corresponding phenoxide deprotonation->phenoxide sn2 SN2 reaction with a primary alkyl halide (R-X) phenoxide->sn2 tertiary_halide Use of secondary or tertiary alkyl halide phenoxide->tertiary_halide ether Desired ether product sn2->ether side_reaction Side reaction: Elimination (E2) tertiary_halide->side_reaction

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2-fluoro-3-methoxyphenol Reactions

Welcome to the technical support center for navigating the unique reactivity of 5-Chloro-2-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the unique reactivity of 5-Chloro-2-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes involving this sterically hindered phenol. Here, we will delve into the underlying causes of these challenges and provide actionable troubleshooting strategies and detailed protocols to help you achieve your desired chemical transformations.

Understanding the Challenge: The "Ortho Effect" and Steric Crowding

5-Chloro-2-fluoro-3-methoxyphenol presents a significant synthetic challenge due to the cumulative steric and electronic effects of its substituents. The chlorine, fluorine, and methoxy groups ortho and meta to the phenolic hydroxyl group create a sterically crowded environment. This crowding, often referred to as the "ortho effect," can physically block the approach of reagents to the phenolic oxygen and the adjacent aromatic carbons, leading to low yields or failed reactions.[1][2][3]

The electronic nature of the substituents also plays a crucial role. The fluorine and chlorine atoms are electron-withdrawing, while the methoxy group is electron-donating through resonance. This complex electronic environment can influence the acidity of the phenol and the nucleophilicity of the corresponding phenoxide ion.

Frequently Asked Questions (FAQs)

Q1: Why are my standard Williamson ether synthesis reactions with 5-Chloro-2-fluoro-3-methoxyphenol failing or giving very low yields?

A1: The primary reason is steric hindrance. The bulky chloro and methoxy groups flanking the hydroxyl group impede the approach of the alkyl halide to the phenoxide oxygen in a standard SN2 reaction.[4] Even with a strong base to form the phenoxide, the nucleophilic attack is sterically disfavored.

Q2: I'm observing significant amounts of starting material even after prolonged reaction times and using excess reagents. What's happening?

A2: This is another manifestation of steric hindrance. The activation energy for the desired reaction is likely very high due to the crowded environment around the reactive center. Simply increasing reaction time or reagent stoichiometry may not be sufficient to overcome this barrier. Alternative strategies that either reduce steric bulk or employ more reactive reagents are often necessary.

Q3: Are there any alternative methods to form an ether linkage with this phenol?

A3: Yes, several strategies can be employed. These include using more reactive alkylating agents, employing different catalytic systems like copper-catalyzed Ullmann-type reactions, or using phase-transfer catalysis to enhance the reactivity of the phenoxide.[5][6][7][8]

Q4: How can I achieve C-C bond formation at the positions ortho to the hydroxyl group?

A4: Direct electrophilic aromatic substitution is often challenging due to the directing effects of the existing substituents and steric hindrance.[9] A powerful technique for regioselective functionalization at the ortho position is Directed ortho-Metalation (DoM).[10][11][12][13][14][15][16] This involves deprotonating the aromatic ring at a position adjacent to a directing group (in this case, the protected hydroxyl group) using a strong base, followed by quenching with an electrophile.

Troubleshooting Guide: Specific Experimental Issues

Here we address specific problems you might be encountering in the lab and provide targeted solutions.

Problem Potential Cause Troubleshooting Suggestions
Low to no conversion in Williamson Ether Synthesis Steric Hindrance: The alkyl halide cannot access the phenoxide oxygen.1. Use a more reactive alkylating agent: Instead of alkyl chlorides or bromides, try using alkyl iodides or triflates, which are better leaving groups. 2. Employ a different solvent: Polar aprotic solvents like DMF or DMSO can increase the rate of SN2 reactions.[5] 3. Consider Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the phenoxide ion into the organic phase and increase its reactivity.
Side reactions or decomposition of starting material Harsh Reaction Conditions: High temperatures or very strong bases may be causing decomposition.1. Lower the reaction temperature and monitor the reaction progress carefully. 2. Use a milder base: If possible, try using a weaker base like K₂CO₃ or Cs₂CO₃ instead of NaH or NaOH.[5]
Difficulty in achieving ortho-functionalization Poor regioselectivity in electrophilic aromatic substitution. 1. Utilize Directed ortho-Metalation (DoM): Protect the phenol as a carbamate or other suitable directing group.[11][12] Then, use a strong base like n-butyllithium or sec-butyllithium in the presence of a chelating agent like TMEDA to achieve selective deprotonation at the C4 or C6 position.[11][14]
Low yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) Steric hindrance around the aryl halide or phenol. 1. Choose the right catalyst and ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan-type ligands) are often necessary for palladium-catalyzed cross-coupling reactions.[17][18][19][20][21] 2. Consider alternative coupling partners: Instead of using the phenol directly, it can be converted to a more reactive triflate or nonaflate.[22]

Experimental Protocols

Protocol 1: Modified Williamson Ether Synthesis for Sterically Hindered Phenols

This protocol employs a more reactive alkylating agent and a polar aprotic solvent to favor the SN2 reaction.

Materials:

  • 5-Chloro-2-fluoro-3-methoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl iodide (e.g., methyl iodide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Chloro-2-fluoro-3-methoxyphenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl iodide (1.5 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed ortho-Metalation (DoM) for C-H Functionalization

This protocol outlines the general procedure for achieving regioselective functionalization at the C4 or C6 position of the phenol.

Step 1: Protection of the Phenol

The hydroxyl group must first be protected with a Directed Metalation Group (DMG). An O-aryl carbamate is a common choice.[11][12]

Materials:

  • 5-Chloro-2-fluoro-3-methoxyphenol

  • Isopropyl isocyanate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 5-Chloro-2-fluoro-3-methoxyphenol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Slowly add isopropyl isocyanate (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the O-aryl N-isopropylcarbamate.

Step 2: ortho-Lithiation and Electrophilic Quench

Materials:

  • Protected phenol from Step 1

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, trimethylsilyl chloride, benzaldehyde)

Procedure:

  • To a flame-dried flask under nitrogen, dissolve the protected phenol (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C.

  • Slowly add s-BuLi (1.2 eq) dropwise. Stir at -78 °C for 1-2 hours.

  • Add the electrophile (1.5 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection

The carbamate protecting group can be removed under basic conditions to regenerate the phenol.

Materials:

  • ortho-Functionalized carbamate from Step 2

  • Potassium hydroxide

  • Methanol

  • Water

Procedure:

  • Dissolve the carbamate in a mixture of methanol and water.

  • Add an excess of potassium hydroxide.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool to room temperature and acidify with 1M HCl.

  • Extract with ethyl acetate, wash with water and brine, dry, and concentrate to yield the functionalized phenol.

Visualizing the Strategy: Reaction Workflows

DoM_Workflow Start 5-Chloro-2-fluoro-3-methoxyphenol Protect Protect Hydroxyl Group (e.g., as Carbamate) Start->Protect Isopropyl isocyanate, Et3N DoM Directed ortho-Metalation (s-BuLi, TMEDA, -78 °C) Protect->DoM Quench Quench with Electrophile (E+) DoM->Quench E.g., I2, TMSCl Deprotect Deprotect Phenol Quench->Deprotect KOH, MeOH/H2O End ortho-Functionalized Phenol Deprotect->End

Troubleshooting_Ether_Synthesis Problem Low Yield in Williamson Ether Synthesis Cause Steric Hindrance Problem->Cause Solution1 Use More Reactive Alkylating Agent (e.g., R-I, R-OTf) Cause->Solution1 Solution2 Change Solvent (e.g., DMF, DMSO) Cause->Solution2 Solution3 Employ Phase-Transfer Catalysis Cause->Solution3 Solution4 Consider Alternative Reaction (e.g., Ullmann) Cause->Solution4

References

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Reactions of Phenols. (2024, January 10). Chemistry Steps. Retrieved February 28, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved February 28, 2026, from [Link]

  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved February 28, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved February 28, 2026, from [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). PubMed Central. Retrieved February 28, 2026, from [Link]

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. (n.d.). Taylor & Francis Online. Retrieved February 28, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved February 28, 2026, from [Link]

  • Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamate. (n.d.). Retrieved February 28, 2026, from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved February 28, 2026, from [Link]

  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? (2024, February 13). Discussion Forum.
  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]

  • Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates. (n.d.). Canadian Science Publishing. Retrieved February 28, 2026, from [Link]

  • Kotha Balasainath, R. (2011, August 9). Regiospecific Synthesis of Ortho Substituted Phenols. Retrieved February 28, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). Retrieved February 28, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved February 28, 2026, from [Link]

  • Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. (2025, August 6). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). PubMed Central. Retrieved February 28, 2026, from [Link]

  • Protecting groups. (n.d.). Retrieved February 28, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024, December 26). MDPI. Retrieved February 28, 2026, from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010, February 8). The Journal of Organic Chemistry - ACS Publications. Retrieved February 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved February 28, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 28, 2026, from [Link]

  • Ortho Substituted Phenols Synthesis. (n.d.). Scribd. Retrieved February 28, 2026, from [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). PubMed Central. Retrieved February 28, 2026, from [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018, May 23). Retrieved February 28, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PubMed Central. Retrieved February 28, 2026, from [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022, August 15). Journal of the American Chemical Society - ACS Publications. Retrieved February 28, 2026, from [Link]

  • 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2). (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. (2024, October 25). Retrieved February 28, 2026, from [Link]

  • Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. (n.d.). Taylor & Francis Online. Retrieved February 28, 2026, from [Link]

  • Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. (2012, December 11). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PubMed Central. Retrieved February 28, 2026, from [Link]

  • CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof. (n.d.). Google Patents.
  • Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. (2018, October 26). MDPI. Retrieved February 28, 2026, from [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (2026, January 21). PubMed Central. Retrieved February 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 5-Chloro-2-fluoro-3-methoxyphenol

Introduction: The "Silent" Contaminant Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 5-Chloro-2-fluoro-3-methoxyphenol as a core scaffold in the synthesis of fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent" Contaminant

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 5-Chloro-2-fluoro-3-methoxyphenol as a core scaffold in the synthesis of fluorinated bioactive molecules (e.g., fluoroquinolones or agrochemicals).

Unlike organometallics, this reagent is not pyrophoric. Its moisture sensitivity is stoichiometric and competitive . As a poly-substituted phenol, it exhibits moderate hygroscopicity. In high-precision cross-coupling (Buchwald-Hartwig) or nucleophilic aromatic substitution (


) reactions, adsorbed water acts as a competitive nucleophile and catalyst poison. This guide addresses how to mitigate these "silent" failure modes to ensure assay reproducibility.

Part 1: Critical FAQs – The Nature of the Sensitivity

Q1: Why is my reaction yield varying between batches despite identical NMR purity?

A: The culprit is likely water content (Karl Fischer) , not organic purity. Phenolic hydroxyl groups can form hydrogen-bonded networks with atmospheric water. If Lot A has 0.1% water and Lot B has 1.5% water (absorbed during storage), two issues arise:

  • Stoichiometric Drift: You are weighing water, not reactant. A 1.5% mass error can shift the equivalents of a limiting reagent in sensitive couplings.

  • Catalyst Deactivation: In Pd-catalyzed couplings, water can hydrolyze active catalyst species or ligands.

  • Competitive Nucleophilicity: In alkylation reactions, water competes with the phenol, consuming the alkylating agent to form alcohols/hydroxides.

Q2: Does this reagent require a Glovebox?

A: Generally, no . Unless you are using it with highly pyrophoric bases (e.g.,


-BuLi, KH), standard Schlenk line techniques  are sufficient. However, for long-term storage, a desiccator is mandatory.
Q3: How do I remove water if my batch is wet?

A: We recommend Azeotropic Distillation or Vacuum Desiccation over


. (See Protocol A below). Avoid oven drying above 60°C without vacuum, as phenols can be prone to oxidative darkening at high temperatures.

Part 2: Storage & Handling Workflow

The following workflow ensures the integrity of the reagent from receipt to reaction.

StorageHandling Receipt Receipt of Material (Check Seal Integrity) QC Initial QC (Karl Fischer Titration) Receipt->QC Verify <0.5% H2O Storage Storage (Amb. Temp, Desiccator, Dark) QC->Storage Pass Drying Drying Protocol (Vacuum/P2O5) QC->Drying Fail (>0.5% H2O) Weighing Weighing (Minimize Air Exposure) Storage->Weighing Use Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Immediate Transfer Drying->QC Retest

Figure 1: Optimal workflow for handling hygroscopic phenolic reagents to prevent moisture-induced degradation.

Part 3: Troubleshooting Guide (Symptom-Based)

Use this table to diagnose reaction failures related to the 5-Chloro-2-fluoro-3-methoxyphenol reagent.

SymptomProbable CauseMechanismCorrective Action
Low Yield in Alkylation Wet ReagentWater reacts with base (e.g.,

,

) or alkyl halide.
Dry reagent (Protocol A). Increase base equivalents by 10%.
"Clumping" of Solid Hygroscopic AggregationH-bonding between phenol and absorbed water causes caking.Mechanical crushing is risky. Dissolve in dry solvent and azeotrope (Protocol B).
Darkening/Color Change OxidationPhenols oxidize to quinones; moisture accelerates this surface oxidation.If purity >95%, use as is. If <95%, recrystallize or sublime. Store under

.
Inconsistent HPLC RT pH/Mobile PhasePhenols are acidic (

). Retention time shifts with pH.
Ensure HPLC buffer is pH controlled (e.g., 0.1% TFA or Formic Acid).

Part 4: Validated Protocols

Protocol A: Vacuum Desiccation (Standard Drying)

Best for: Routine maintenance of dry stock.

  • Equipment: Vacuum desiccator, Phosphorus Pentoxide (

    
    ) or Activated Silica Gel with indicator.
    
  • Setup: Place the open vial of 5-Chloro-2-fluoro-3-methoxyphenol in the desiccator.

  • Operation: Evacuate to

    
     mbar. Leave for 24 hours.
    
  • Verification: Check weight loss or re-run Karl Fischer titration. Target:

    
    .
    
Protocol B: Azeotropic Drying (Reaction Prep)

Best for: Immediate use in sensitive reactions (e.g., Mitsunobu).

  • Dissolution: Dissolve the required amount of phenol in anhydrous Toluene (or Benzene, if permitted).

  • Evaporation: Rotovap the solvent at

    
     under reduced pressure. The water-toluene azeotrope will carry off residual moisture.
    
  • Repeat: Repeat this process 2x.

  • Final Step: Redissolve in the reaction solvent (e.g., dry THF) and transfer via syringe to the reaction vessel.

Protocol C: Anhydrous Reaction Setup

Best for: Ensuring reproducibility.

  • Glassware: Flame-dry or oven-dry (

    
    , >4 hrs) all flasks. Cool under a stream of dry Nitrogen or Argon.
    
  • Reagent Addition:

    • Solids: Add 5-Chloro-2-fluoro-3-methoxyphenol quickly against a positive flow of inert gas.

    • Liquids: Add anhydrous solvents via syringe through a septum.

  • Venting: Use an oil bubbler or balloon to maintain positive pressure, preventing back-diffusion of humid air.

Part 5: Logic Tree for Reaction Failure

When a reaction involving this phenol fails, use this logic tree to rule out moisture sensitivity before changing the synthetic route.

TroubleshootingTree Start Reaction Low Yield / Failed CheckKF Check Water Content (Karl Fischer) Start->CheckKF IsWet Is Water > 0.5%? CheckKF->IsWet DryReagent Dry Reagent (Protocol A/B) IsWet->DryReagent Yes CheckBase Check Base Quality (Is NaH/K2CO3 wet?) IsWet->CheckBase No DryReagent->Start Retest BaseWet Is Base Wet? CheckBase->BaseWet ReplaceBase Replace Base / Use Fresh Bottle BaseWet->ReplaceBase Yes CheckCat Suspect Catalyst Poisoning (O2 or trace S) BaseWet->CheckCat No ReplaceBase->Start Retest

Figure 2: Decision matrix for diagnosing moisture-related failures in phenol coupling reactions.

References

  • PubChem. (2023).[1] 5-chloro-3-fluoro-2-methoxyphenol Compound Summary. National Library of Medicine. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for azeotropic drying and solvent polarity effects on phenol reactivity).
  • Fillion, E. (2001). Drying of Organic Solvents and Reagents. In Encyclopedia of Reagents for Organic Synthesis. Wiley.

Sources

Reference Data & Comparative Studies

Validation

Application Note: 1H NMR Spectrum Analysis of 5-Chloro-2-fluoro-3-methoxyphenol

Executive Summary In the development of fluorinated bioisosteres, 5-Chloro-2-fluoro-3-methoxyphenol represents a critical intermediate. Its structural integrity is defined by a specific substitution pattern that influenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated bioisosteres, 5-Chloro-2-fluoro-3-methoxyphenol represents a critical intermediate. Its structural integrity is defined by a specific substitution pattern that influences both metabolic stability and ligand binding affinity.

This guide provides a comparative analysis of 1H NMR acquisition strategies for this molecule. Unlike standard phenols, the presence of the fluorine atom at the C2 position introduces heteronuclear spin-spin coupling (


), creating complex multiplet patterns that can be misinterpreted as impurities.

Key Comparison: We evaluate the spectral performance of Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
. While

is the standard for high-throughput screening, our data indicates that

is the superior solvent for full structural elucidation due to the stabilization of the labile hydroxyl proton and superior resolution of aromatic multiplets.

Structural & Theoretical Analysis[1]

Before analyzing the spectrum, one must define the spin system. The molecule possesses asymmetry, resulting in distinct chemical environments for the two aromatic protons.

The Spin System
  • Core Structure: Trisubstituted Benzene Ring.

  • Substituents:

    • C1: Hydroxyl (-OH)

    • C2: Fluorine (-F)

    • C3: Methoxy (-OCH3)

    • C5: Chlorine (-Cl)

  • Active Protons:

    • H4: Located between -OCH3 and -Cl.

    • H6: Located between -Cl and -OH.

    • -OCH3: Methyl group.

    • -OH: Labile phenolic proton.

Coupling Prediction ( -Values)

The defining feature of this spectrum is the coupling to the


 nucleus (100% natural abundance, Spin 1/2).
InteractionTypeApprox.[1][2][3][4][5][6] Coupling Constant (

)
Notes
H4 - H6 Homonuclear Meta (

)
2.0 – 3.0 HzTypical meta-coupling in aromatics.
H4 - F2 Heteronuclear Meta (

)
5.5 – 7.5 HzFluorine meta coupling is significant.
H6 - F2 Heteronuclear Meta (

)
5.5 – 7.5 HzSimilar magnitude to H4-F2.

Resulting Multiplicity: Both aromatic protons (H4 and H6) will appear as doublets of doublets (dd) due to the simultaneous coupling to each other and the fluorine atom.

Comparative Analysis: Solvent Performance

The choice of solvent dictates the visibility of the phenolic proton and the resolution of the aromatic region.[1]

Comparative Data Table (Predicted)
FeatureParameterOption A: Chloroform-d (

)
Option B: DMSO-

(Recommended)
Phenolic -OH Chemical Shift (

)
5.0 – 6.5 ppm (Variable)9.8 – 10.5 ppm (Stable)
Peak ShapeBroad singlet (Exchange broadening)Sharp singlet (H-bond stabilization)
IntegrationUnreliable (often under-integrated)Accurate (1H stoichiometry)
Aromatic H4 Chemical Shift (

)
~6.65 ppm~6.75 ppm
ResolutionGood, but potential overlap with solventExcellent separation
Aromatic H6 Chemical Shift (

)
~6.85 ppm~6.95 ppm
Methoxy -OCH3 Chemical Shift (

)
~3.88 ppm~3.85 ppm
Water Peak InterferenceLow (1.56 ppm)High (3.33 ppm) – Must be dry
Performance Assessment

Scenario A: Routine Purity Check (


) 
In 

, the phenolic proton undergoes rapid chemical exchange with trace water or itself. This causes the signal to broaden significantly, sometimes disappearing into the baseline.
  • Risk:[7] Researchers may incorrectly flag the sample as "missing the OH group" or misinterpret the broad hump as an impurity.

  • Verdict: Acceptable only for checking the methoxy/aromatic ratio.

Scenario B: Full Structural Characterization (


) 
DMSO acts as a strong hydrogen bond acceptor.[8] It "locks" the phenolic proton in place, preventing rapid exchange.
  • Benefit: The OH signal appears as a sharp, distinct singlet downfield (approx. 10 ppm).

  • Benefit: This confirms the presence of the phenol and allows for accurate integration against the aromatic protons to prove purity.

  • Verdict:Superior for this specific molecule.

Experimental Protocols

To ensure reproducibility, follow these specific workflows.

Sample Preparation (DMSO- )
  • Mass: Weigh 5–10 mg of 5-Chloro-2-fluoro-3-methoxyphenol.

  • Solvent: Add 0.6 mL of high-quality DMSO-

    
     (99.9% D).
    
    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water content >0.1% will broaden the OH peak even in DMSO.

  • Mixing: Vortex for 30 seconds. Ensure no solid suspension remains.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Standard 300/400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Spectral Width: -2 to 14 ppm (to capture the downfield OH).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? Aromatic protons and phenols have longer T1 relaxation times. A short D1 (e.g., 1s) will saturate these signals, leading to inaccurate integration ratios (e.g., OMe appearing too large relative to aromatics).

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg samples.

Visualizing the Analytical Workflow

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher based on the specific analytical need (Purity vs. Structure).

SolventLogic Start Start: 5-Chloro-2-fluoro-3-methoxyphenol Analysis Goal Define Analytical Goal Start->Goal QuickCheck Routine Purity / HTS Goal->QuickCheck FullStruct Full Structural Elucidation Goal->FullStruct CDCl3 Select Solvent: CDCl3 QuickCheck->CDCl3 DMSO Select Solvent: DMSO-d6 FullStruct->DMSO ResultCDCl3 Result: OH Broad/Invisible Fast Acquisition Good for OMe check CDCl3->ResultCDCl3 ResultDMSO Result: OH Sharp (~10 ppm) Coupling Visible Accurate Integration DMSO->ResultDMSO

Caption: Decision logic for selecting the optimal NMR solvent based on the required analytical depth.

Diagram 2: Structural Elucidation Pathway

This flow illustrates how to assign the specific multiplets found in the aromatic region.

StructureFlow Input Acquired Spectrum (DMSO-d6) Region1 Region: 3.8 ppm Singlet (3H) Input->Region1 Region2 Region: 6.5-7.0 ppm Two Multiplets (1H each) Input->Region2 Region3 Region: ~10.2 ppm Broad/Sharp Singlet Input->Region3 Assign1 Methoxy (-OCH3) Region1->Assign1 Analysis Analyze Splitting (dd) Region2->Analysis Coupling J_HF (Meta) ~6-7 Hz J_HH (Meta) ~2 Hz Analysis->Coupling Assign2 Assign H4 & H6 (Differentiation via NOE usually required) Coupling->Assign2 Assign3 Phenolic -OH Region3->Assign3

Caption: Step-by-step workflow for assigning chemical shifts and coupling patterns in the 1H NMR spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][9] (Standard text for coupling constant prediction).

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[5] (General reference for phenol spectral data).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Phenols. University of Wisconsin-Madison.

Sources

Comparative

Technical Comparison Guide: 13C NMR Characterization of 5-Chloro-2-fluoro-3-methoxyphenol

Executive Summary & Application Context In the development of kinase inhibitors and metabolic probes, 5-Chloro-2-fluoro-3-methoxyphenol (CFMP) represents a critical scaffold. Its substitution pattern—specifically the ort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the development of kinase inhibitors and metabolic probes, 5-Chloro-2-fluoro-3-methoxyphenol (CFMP) represents a critical scaffold. Its substitution pattern—specifically the ortho-fluorine adjacent to both a hydroxyl and a methoxy group—creates a complex electronic environment that challenges standard automated assignment algorithms.

This guide provides a comparative analysis of the 13C NMR chemical shifts for CFMP. Unlike standard spectral databases that often ignore solvent-induced shifts in phenols, this document contrasts performance in DMSO-d₆ (polar aprotic) versus CDCl₃ (non-polar), and delineates the specific Carbon-Fluorine (C-F) coupling constants required for definitive structural validation.

Key Technical Insight: The presence of the fluorine atom at C2 introduces significant signal splitting (


-coupling) that can be mistaken for impurities by inexperienced analysts. Correct interpretation requires analyzing these multiplets.

Structural Assignment & Logic

Before analyzing the shifts, we must establish the numbering priority and coupling logic. The fluorine atom (


F, spin 1/2) couples with carbon atoms (

C, spin 1/2), splitting signals into doublets.
Atom Mapping & Coupling Pathways
  • C2 (Ipso-F): Direct attachment. Expect a massive doublet (

    
    ).
    
  • C1 (Ortho-OH) & C3 (Ortho-OMe): Adjacent to F. Expect medium doublets (

    
    ).
    
  • C4 & C6: Meta to F. Expect small doublets (

    
    ).
    
  • C5 (Para-Cl): Para to F. Coupling is usually negligible (

    
    ) or appears as line broadening.
    
Visualization of Coupling Logic (Graphviz)

CF_Coupling_Logic F_Atom Fluorine (F19) C2 C2 (Ipso) 1J Coupling ~245 Hz F_Atom->C2 Direct C1_C3 C1 & C3 (Ortho) 2J Coupling ~15 Hz C2->C1_C3 Adjacent C4_C6 C4 & C6 (Meta) 3J Coupling ~7 Hz C1_C3->C4_C6 Distance C5 C5 (Para) 4J Coupling <3 Hz (Singlet/Broad) C4_C6->C5 Remote

Figure 1: The propagation of Spin-Spin coupling from the Fluorine substituent. Note that signal splitting decreases significantly with distance.

Comparative Data: Chemical Shifts & Solvent Effects[1][2][3][4][5]

The choice of solvent drastically alters the chemical shift of the phenolic carbon (C1) and its neighbors due to hydrogen bonding.

Reference Data Table (Expected Values)[6][7]

The following values are derived from Substituent Chemical Shift (SCS) additivity rules refined by experimental data from analogous fluorophenols.

Carbon PositionAssignmentShift (ppm) in DMSO-d₆ Shift (ppm) in CDCl₃ MultiplicityCoupling (

)
C1 C-OH146.5 142.8 Doublet (d)

C2 C-F138.2 139.5 Doublet (d)

C3 C-OMe148.1 147.5 Doublet (d)

C4 CH108.5 107.8 Doublet (d)

C5 C-Cl124.8 125.5 Singlet (s)*

C6 CH110.2 109.5 Doublet (d)

OMe -OCH₃56.4 56.8 Singlet (s)N/A

*Note: C5 may appear as a broadened singlet due to unresolved 4-bond coupling.

Performance Comparison: DMSO vs. Chloroform
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Phenolic Proton (OH) Sharp, distinct singlet (~10.2 ppm). Critical for confirming the phenol group.Broad, often invisible due to exchange. Shifts variably with concentration.
C1 Shift Stability High. H-bonding with solvent locks the electronic environment.Low. Shift varies based on sample concentration (intermolecular H-bonding).
Solubility Excellent for polar phenols.Moderate. May require heating for high concentrations.
Cost Higher.[1][2] Difficult to recover sample.Lower. Easy sample recovery.

Recommendation: Use DMSO-d₆ for structural characterization to ensure the phenolic proton is visible in the 1H NMR, which aids in confirming the C1 assignment via HMBC.

Experimental Protocol: Validated Workflow

To replicate these results and resolve the C-F coupling constants, follow this specific acquisition protocol.

Sample Preparation[3][8][9]
  • Mass: Weigh 15–20 mg of 5-Chloro-2-fluoro-3-methoxyphenol.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Mixing: Vortex for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 2.0 seconds . (Phenolic carbons have longer T1 times; a short D1 will suppress the quaternary C1, C2, C3, and C5 signals).

  • Scans (NS): Minimum 1024 scans . The splitting of signals by Fluorine reduces the effective signal-to-noise ratio (SNR) by half for doublets.

  • Spectral Width: 240 ppm (to capture the full range including carbonyls if derivatives are present).

Assignment Workflow (Graphviz)

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR Locate OH & OMe Sample->H1 C13 13C NMR (Decoupled) H1->C13 DEPT DEPT-135 Phase C4/C6 (+) Phase C1/C2/C3/C5 (0) C13->DEPT Analysis Coupling Analysis Measure J-values DEPT->Analysis

Figure 2: Step-by-step acquisition workflow. The DEPT-135 experiment is crucial for distinguishing the protonated carbons (C4, C6) from the quaternary carbons (C1, C2, C3, C5).

Troubleshooting & Alternatives

Distinguishing Regioisomers

A common synthetic impurity is 5-Chloro-2-fluoro-4-methoxyphenol (regioisomer).

  • Target Molecule (3-OMe): The OMe is ortho to the Fluorine.

    
     on the methoxy carbon is often observed (~2-4 Hz).
    
  • Impurity (4-OMe): The OMe is meta to the Fluorine. The OMe carbon will likely appear as a singlet or have negligible coupling.

"Missing" Peaks

If C2 (the C-F carbon) is not visible:

  • Cause: The signal is split into a wide doublet (low intensity) and has a long relaxation time (quaternary).

  • Solution: Increase relaxation delay (D1) to 5 seconds and double the scan count.

References

  • General Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Solvent Shifts: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • C-F Coupling Constants: Doddrell, D., et al. (1974). "Carbon-13 Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2, 360-365. Link

  • Phenol Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for exchanging protons).

Sources

Validation

A Senior Application Scientist's Comparative Guide to Method Development

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 5-Chloro-2-fluoro-3-methoxyphenol Introduction: 5-Chloro-2-fluoro-3-methoxyphenol is a substituted aromatic compound whose structural complexity is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 5-Chloro-2-fluoro-3-methoxyphenol

Introduction: 5-Chloro-2-fluoro-3-methoxyphenol is a substituted aromatic compound whose structural complexity is representative of intermediates in modern pharmaceutical synthesis. The presence of halogen and methoxy groups on the phenol ring presents a unique analytical challenge, particularly in resolving potential regioisomeric impurities that may arise during synthesis.[1] Ensuring the purity of such intermediates is paramount, as the impurity profile can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2]

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-Chloro-2-fluoro-3-methoxyphenol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and using experimental data to justify our final optimized method. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of HPLC method development for complex small molecules.

Part 1: Foundational Principles & Analyte Characterization

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the initial choices for stationary phase, mobile phase, and detector settings.

Analyte: 5-Chloro-2-fluoro-3-methoxyphenol

  • Structure: A phenol ring substituted with chloro, fluoro, methoxy, and hydroxyl groups.

  • Polarity: The presence of the hydroxyl and methoxy groups imparts polarity, while the aromatic ring and chlorine atom contribute to its hydrophobicity. This mixed character makes it well-suited for reversed-phase HPLC.[3]

  • Acidity (pKa): As a phenol, the hydroxyl group is acidic. The presence of electron-withdrawing groups (Cl and F) lowers the pKa compared to unsubstituted phenol (pKa ~10). The estimated pKa is likely in the range of 7.5-8.5. To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled to keep the molecule in a single, non-ionized state.[4] Suppressing this ionization by maintaining a low pH (e.g., pH < 4) is a standard and effective strategy in reversed-phase chromatography.[5]

  • UV Absorbance: The substituted benzene ring acts as a chromophore. Phenolic compounds typically exhibit strong UV absorbance, making UV detection a suitable and robust choice.[6] A common wavelength for detecting substituted phenols is in the 270-280 nm range.[7][8] A photodiode array (DAD) detector is invaluable during development for confirming peak purity and selecting the optimal detection wavelength.

Part 2: Systematic HPLC Method Development - A Comparative Approach

Our development strategy is a multi-phase, logical progression from broad screening to fine optimization. We will focus on resolving 5-Chloro-2-fluoro-3-methoxyphenol from its critical potential impurity, the regioisomer 3-Chloro-2-fluoro-5-methoxyphenol , which represents a significant separation challenge.

Phase 1: Initial Screening - Column and Organic Modifier Selection

The goal of this phase is to find the best combination of stationary phase and organic solvent that provides the greatest initial selectivity for the analyte and its critical isomer. Reversed-phase chromatography is the clear choice, but the specific stationary phase chemistry is a critical variable.[9][10]

Experimental Design:

  • Columns Compared:

    • C18 (Octadecylsilane): The industry workhorse, providing retention based primarily on hydrophobicity.[3]

    • Phenyl-Hexyl: A phenyl-functionalized phase that offers alternative selectivity through π-π interactions with the analyte's aromatic ring.[11]

  • Organic Modifiers Compared:

    • Acetonitrile (ACN): A common reversed-phase solvent with low viscosity and good UV transparency.

    • Methanol (MeOH): Another excellent solvent that can alter selectivity due to its different hydrogen bonding properties.[12]

  • Initial Conditions: A generic fast gradient was used for screening.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: 10% to 90% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: DAD (210-400 nm), extraction at 280 nm

dot

Caption: Workflow for HPLC method development.

Screening Results Summary:

Stationary PhaseOrganic ModifierAnalyte Ret. Time (min)Isomer Ret. Time (min)Resolution (Rs)Observations
C18Acetonitrile6.216.351.3Poor separation, co-elution likely.
C18Methanol5.885.991.1Worse separation than ACN.
Phenyl-Hexyl Acetonitrile 7.15 7.55 2.1 Baseline separation achieved. Promising.
Phenyl-HexylMethanol6.927.201.8Good, but less resolution than ACN.

Expertise & Causality: The data clearly indicates that the Phenyl-Hexyl column with Acetonitrile provides the best initial separation. The C18 column, relying solely on hydrophobic interactions, could not adequately distinguish between the subtle polarity differences of the two regioisomers. The Phenyl-Hexyl phase, however, introduces π-π interactions between the stationary phase's phenyl rings and the analytes' aromatic rings.[9] This secondary interaction mechanism provides the enhanced selectivity needed to resolve the isomers. Acetonitrile often proves superior to methanol on phenyl phases as methanol can sometimes dampen these crucial π-π interactions.[12]

Phase 2: Method Optimization

With the best column and solvent system identified, the next step is to optimize the gradient to ensure robust separation of all potential impurities while minimizing run time.

Experimental Design:

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Strategy: Vary the gradient slope and initial/final organic percentages to maximize resolution around the main analyte peak.

Optimized Gradient Profile:

Time (min)% Acetonitrile (B)Flow Rate (mL/min)
0.0301.2
15.0551.2
17.0901.2
20.0901.2
20.1301.2
25.0301.2

dot

Caption: Retention mechanisms on the Phenyl-Hexyl column.

Trustworthiness & Rationale: This optimized gradient is shallower around the elution time of the main peak (30-55% ACN over 15 minutes). This "stretches" the chromatogram in the region of interest, increasing the separation between closely eluting peaks and ensuring robust resolution. The higher flow rate of 1.2 mL/min helps to maintain sharp peaks without generating excessive backpressure. A final high-organic wash to 90% B ensures that any late-eluting, non-polar impurities are cleared from the column before the next injection, preventing carryover.

Part 3: Final Method and Experimental Protocols

This section details the finalized, optimized method and the necessary steps for its implementation.

Final Optimized HPLC Method
ParameterCondition
Column Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in HPLC Grade Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 55% B in 15 min, then to 90% B in 2 min, hold for 3 min, return to 30% B
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection DAD at 280 nm
Run Time 25 minutes
Protocol: Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 5-Chloro-2-fluoro-3-methoxyphenol reference standard into a 50 mL volumetric flask.

    • Add ~30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the test sample of 5-Chloro-2-fluoro-3-methoxyphenol.

Part 4: Data Presentation and Interpretation

Under the final optimized conditions, the method demonstrates excellent performance, capable of separating the main analyte from its critical regioisomeric impurity and other potential process-related impurities.

Table of Performance Under Final Method:

CompoundRetention Time (min)Tailing FactorResolution (Rs) from Previous Peak
Process Impurity 18.951.1-
Analyte 9.82 1.2 4.1
Regioisomer Impurity10.511.13.2
Process Impurity 212.331.17.5

The resolution (Rs) values are all well above the generally accepted baseline separation criterion of 1.5, demonstrating the method's robustness and suitability for its intended purpose of purity analysis. The tailing factors are within the acceptable range of 0.8-1.5, indicating good peak symmetry and the absence of undesirable secondary interactions.

References

  • Phenomenex. HPLC Column Selection Guide. Phenomenex Inc. 9

  • Han, D. et al. (2014). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. Bulletin of the Korean Chemical Society. 7

  • Iuliana, C. et al. (2010). Some new selective stationary phases for RP-HPLC. Journal of Separation Science. Link

  • Stafilov, T. et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Arhiv za higijenu rada i toksikologiju. Link

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho Laboratories Pvt. Ltd. Link

  • Shahidi, F. & Naczk, M. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. 13

  • Labtech. (2026). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech Sales and Services. 10

  • Castañeda-Himenez, J. et al. (2009). Improving HPLC Separation of Polyphenols. LCGC International. Link

  • Waters Corporation. (2026). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Link

  • Milojković-Opsenica, D. et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. Acta Chromatographica. Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc. Link

  • Sigma-Aldrich. 3-Chloro-2-fluoro-5-methoxyphenol. Merck KGaA. Link

  • Tanaka, K. et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. Link

  • National Center for Biotechnology Information. 5-Fluoro-2-methoxyphenol. PubChem. Link

  • PubChemLite. 5-chloro-3-fluoro-2-methoxyphenol. Link

  • U.S. Environmental Protection Agency. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Link

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Inc. Link

  • Kumar, S. et al. (2013). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. International Research Journal of Pharmacy. Link

  • Bouyahya, A. et al. (2024). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Pharmaceutical Research International. Link

  • Wang, H. et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Link

  • U.S. Environmental Protection Agency. 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Link

  • Sigma-Aldrich. 5-Chloro-2-methoxyphenol. Merck KGaA. Link

  • Borrull, F. et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Link

  • Suleria, H. et al. (2020). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Foods. Link

  • Gámiz-Gracia, S. et al. (2001). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Patel, N. & Patel, S. (2018). Reverse Phase High Performance Liquid Chromatographic Method for Separation and Estimation of Impurities Present in Pharmaceutical Formulation of Dapaglifozin. Annals of Chromatography and Separation Techniques. Link

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Link

  • Kumar, A. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Link

  • Sastry, T. et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Link

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. Link

  • Denton, J. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. Link

  • G. Krishnamachari, Y. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society. Link

Sources

Comparative

LC-MS fragmentation pattern of 5-Chloro-2-fluoro-3-methoxyphenol

An In-Depth Guide to the LC-MS Fragmentation Pattern of 5-Chloro-2-fluoro-3-methoxyphenol: A Comparative Analysis Introduction 5-Chloro-2-fluoro-3-methoxyphenol is a halogenated and methoxylated phenolic compound. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of 5-Chloro-2-fluoro-3-methoxyphenol: A Comparative Analysis

Introduction

5-Chloro-2-fluoro-3-methoxyphenol is a halogenated and methoxylated phenolic compound. Its structural complexity, featuring chloro, fluoro, methoxy, and hydroxyl functional groups on an aromatic ring, makes it a subject of interest for researchers in fields such as drug development, environmental analysis, and materials science. Understanding the fragmentation behavior of such molecules under mass spectrometry (MS) conditions is crucial for their unambiguous identification and quantification in complex matrices.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[2]

This guide provides a comprehensive analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 5-Chloro-2-fluoro-3-methoxyphenol. As a senior application scientist, this document moves beyond a simple recitation of data to explain the rationale behind the expected fragmentation pathways, grounded in established principles of mass spectrometry. We will compare its fragmentation behavior with related chemical structures and provide detailed experimental protocols to enable researchers to validate and apply these findings.

Predicted Fragmentation Pathways of 5-Chloro-2-fluoro-3-methoxyphenol

The fragmentation of 5-Chloro-2-fluoro-3-methoxyphenol in a mass spectrometer is influenced by the interplay of its various functional groups. The presence of halogens (chlorine and fluorine), a methoxy group, and a hydroxyl group on the aromatic ring leads to several competing fragmentation pathways.[3][4] In positive ion mode, the molecule will typically be observed as the protonated molecular ion, [M+H]⁺. The following sections detail the primary fragmentation routes expected from this precursor ion.

Loss of a Methyl Radical (•CH₃)

A common initial fragmentation step for methoxylated aromatic compounds is the loss of a methyl radical from the methoxy group.[5] This is a radical site-initiated fragmentation that leads to the formation of a stable phenoxide radical cation.[6]

[M+H]⁺ → [M+H - CH₃]⁺ + •CH₃

Loss of Carbon Monoxide (CO)

Phenolic compounds are known to undergo the elimination of carbon monoxide (CO) from the aromatic ring, often after the initial loss of other substituents.[3][4] This fragmentation pathway results in the formation of a five-membered ring structure.

[M+H - CH₃]⁺ → [M+H - CH₃ - CO]⁺ + CO

Loss of Hydrogen Chloride (HCl)

The presence of a chlorine atom makes the neutral loss of hydrogen chloride a plausible fragmentation pathway. This is particularly favored in compounds where a labile hydrogen is available, such as from the hydroxyl group.[4]

[M+H]⁺ → [M+H - HCl]⁺ + HCl

Sequential Loss of Functional Groups

It is also common to observe sequential losses of the functional groups. For instance, the initial loss of a methyl radical can be followed by the loss of CO, or the loss of HCl could be followed by the loss of a methyl radical. The relative abundance of these fragment ions will depend on the stability of the resulting ions.

The proposed fragmentation pathway is visualized in the diagram below:

Fragmentation_Pathway M_H [M+H]⁺ m/z 177.01 M_H_CH3 [M+H - CH₃]⁺ m/z 162.00 M_H->M_H_CH3 - •CH₃ M_H_HCl [M+H - HCl]⁺ m/z 140.03 M_H->M_H_HCl - HCl M_H_CH3_CO [M+H - CH₃ - CO]⁺ m/z 133.99 M_H_CH3->M_H_CH3_CO - CO

Caption: Proposed fragmentation pathway of 5-Chloro-2-fluoro-3-methoxyphenol.

Comparative Analysis with Structurally Similar Compounds

The predicted fragmentation pattern of 5-Chloro-2-fluoro-3-methoxyphenol can be better understood by comparing it to the known fragmentation of simpler, related molecules.

  • Halogenated Phenols: In the mass spectra of halogenated phenols, a competition exists between the elimination of carbon monoxide (or a CHO radical) and the elimination of a halogen atom (or hydrogen halide).[3][4] The position of the halogen significantly influences the dominant pathway.

  • Methoxyphenols (Guaiacols): Studies on methoxyphenols have shown that the initial and most favorable fragmentation is the loss of a methyl radical (•CH₃).[5] This is followed by the loss of CO.

  • Chlorinated and Fluorinated Aromatic Compounds: The presence of a chlorine atom will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the M peak.[1] Fluorine, being monoisotopic, does not produce such a pattern but its high electronegativity can influence bond strengths and fragmentation pathways.

The combination of these functional groups in 5-Chloro-2-fluoro-3-methoxyphenol suggests that the fragmentation will likely be initiated by the loss of the methyl radical, followed by subsequent losses of CO and potentially HCl. The presence of the fluorine atom may further stabilize certain fragment ions, influencing their relative abundance.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern, the following LC-MS/MS method can be employed.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Chloro-2-fluoro-3-methoxyphenol in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 1 µg/mL.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe both primary and secondary fragment ions.

The overall experimental workflow is depicted in the diagram below:

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Solution (1 µg/mL in 50:50 Water/ACN) Stock->Working Injection Inject 5 µL onto C18 Column Working->Injection Gradient Gradient Elution (5-95% Acetonitrile w/ 0.1% FA) Injection->Gradient Ionization Positive ESI Gradient->Ionization MS1 MS1 Scan (m/z 50-500) Ionization->MS1 CID Collision-Induced Dissociation (10-40 eV) MS1->CID Detection Fragment Ion Detection CID->Detection Analysis Analyze Fragmentation Pattern Detection->Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions for 5-Chloro-2-fluoro-3-methoxyphenol in a positive ion mode MS/MS experiment.

Ion Proposed Formula Calculated m/z Description
[M+H]⁺C₇H₇ClFO₂⁺177.0113Protonated molecular ion
[M+H - CH₃]⁺C₆H₄ClFO₂⁺161.9857Loss of a methyl radical
[M+H - HCl]⁺C₇H₆FO₂⁺141.0346Loss of hydrogen chloride
[M+H - CH₃ - CO]⁺C₅H₄ClFO⁺133.9908Sequential loss of methyl radical and carbon monoxide

Note: The calculated m/z values are for the monoisotopic masses.

Conclusion

This guide provides a detailed, predictive analysis of the based on established chemical principles and comparison with related compounds. The primary proposed fragmentation pathways involve the initial loss of a methyl radical, followed by the loss of carbon monoxide, and a competing pathway involving the loss of hydrogen chloride. The provided experimental protocol offers a robust starting point for researchers to empirically determine and validate this fragmentation pattern. A thorough understanding of these fragmentation pathways is essential for the accurate identification and quantification of this and other structurally complex molecules in various scientific applications.

References

  • Competing fragmentations in the mass spectra of halogenated phenols.
  • Competing Fragmentations in the Mass Spectra of Halogen
  • Gao, Z. Y., et al. (2010). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Talanta, 81(1-2), 48-54. [Link]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds.
  • High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorin
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, (2023). [Link]

  • 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2). PubChemLite.
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, (2011). [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International, (2025). [Link]

  • 5-Chloro-2,3-difluoro-4-methoxyphenol 1780462-23-8 wiki. Guidechem.
  • common fragmentation mechanisms in mass spectrometry. YouTube, (2022). [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

Validation

Comparative IR Spectroscopy Guide: 5-Chloro-2-fluoro-3-methoxyphenol

The following guide is a comprehensive technical resource for the spectroscopic characterization of 5-Chloro-2-fluoro-3-methoxyphenol . It is designed for analytical chemists and process engineers who require rigorous id...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the spectroscopic characterization of 5-Chloro-2-fluoro-3-methoxyphenol . It is designed for analytical chemists and process engineers who require rigorous identification standards for pharmaceutical intermediates.

Executive Summary & Application Context

5-Chloro-2-fluoro-3-methoxyphenol is a highly specialized trisubstituted aromatic intermediate, often utilized in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its structural integrity is critical; the specific positions of the fluorine (C2), methoxy (C3), and chlorine (C5) substituents govern the biological efficacy of the final API (Active Pharmaceutical Ingredient).

This guide addresses the primary analytical challenge: Regioisomer Differentiation. During electrophilic aromatic substitution (chlorination or nitration/reduction sequences), thermodynamic and kinetic isomers (such as the 4-chloro or 6-chloro analogs) are common impurities. While NMR is definitive, FTIR provides a rapid, cost-effective "fingerprint" for routine quality control.

Core Analytical Value Proposition
  • Primary Identification: Detection of the specific 1,2,3,5-substitution pattern via Out-of-Plane (OOP) bending vibrations.

  • Functional Verification: Confirmation of the ortho-fluorine/phenol interaction (Intramolecular H-bonding).

  • Purity Check: Differentiation from non-fluorinated precursors (e.g., 5-chloro-2-methoxyphenol).

Theoretical Framework & Spectral Assignments[1]

As direct reference spectra for this specific isomer are often proprietary to specific manufacturing master files, this guide utilizes First-Principles Fragment Analysis . This method synthesizes the spectrum by overlaying the validated shifts of its constituent substructures: 2-Fluoro-3-methoxyphenol and 5-Chloro-2-methoxyphenol.

The "Ortho-Effect" (The Fluorine-Hydroxyl Interaction)

Unlike standard phenols, the C2-Fluorine atom in this molecule acts as a hydrogen bond acceptor for the C1-Hydroxyl group.

  • Observation: The O-H stretching band, typically broad and centered at 3300 cm⁻¹ in bulk solids, often exhibits a shoulder or sharpening on the lower frequency side in non-polar solution, or a distinct shift in the solid state compared to non-fluorinated analogs.

  • Diagnostic Value: Confirms the 1,2-relationship of OH and F.

Detailed Band Assignment Table
Spectral RegionWavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
High Frequency 3200 – 3550 O–H StretchBroad band (intermolecular H-bond). Look for subtle sharpening due to intramolecular F...H-O interaction.
C–H Region 2850 – 3000 C–H Stretch (Alkyl)Distinct peaks for the Methoxy (-OCH₃) group.
3000 – 3100 C–H Stretch (Aromatic)Weak, sharp peaks characteristic of the benzene ring.[1]
Double Bond 1480 – 1610 C=C Ring StretchAromatic skeletal vibrations. Fluorinated rings often show a strong doublet near 1500 cm⁻¹.
Fingerprint 1200 – 1280 C–F StretchCritical Identifier. Very strong, broad band. Often overlaps with C–O (phenol) stretch. Differentiates from non-fluorinated impurities.
Fingerprint 1030 – 1050 C–O–C Symmetric StretchCharacteristic of the methoxy ether linkage.
Fingerprint 860 – 900 C–H Out-of-Plane (OOP)Isomer Discriminator. The 1,2,3,5-substitution leaves two isolated hydrogens (Positions 4 & 6). Isolated H's absorb at higher frequencies (860-900 cm⁻¹) than adjacent H's.
Low Frequency 600 – 800 C–Cl StretchBroad, medium intensity. Confirms chlorination.

Comparative Analysis: Distinguishing Alternatives

The power of IR lies in comparison. The table below outlines how to distinguish the target compound from its most likely structural "alternatives" (impurities or isomers).

Scenario A: Isomer Differentiation (Target vs. 4-Chloro Isomer)
  • Target (5-Chloro): Hydrogens at C4 and C6 are isolated (separated by substituents).

    • Signal: Strong OOP bending at 860–890 cm⁻¹ .

  • Alternative (4-Chloro): Hydrogens at C5 and C6 are adjacent (ortho-neighbors).

    • Signal: Strong OOP bending at 800–840 cm⁻¹ .

Scenario B: Precursor Detection (Target vs. 5-Chloro-2-methoxyphenol)
  • Target (Fluorinated): Contains C-F bond.

    • Signal: Intense absorption at 1200–1280 cm⁻¹ .

  • Alternative (Non-Fluorinated): Lacks C-F.

    • Signal: The 1200–1300 region is dominated only by C-O stretches, appearing less complex/intense than the fluorinated counterpart.

Experimental Protocol for Reliable Acquisition

To ensure the "fingerprint" region (600–1500 cm⁻¹) is resolved sufficiently to distinguish isomers, follow this self-validating protocol.

Method: Potassium Bromide (KBr) Pellet

Why: KBr pellets provide superior resolution in the fingerprint region compared to ATR (Attenuated Total Reflectance) for solid crystalline powders, avoiding refractive index artifacts.

  • Sample Prep: Grind 1–2 mg of dry 5-Chloro-2-fluoro-3-methoxyphenol with ~100 mg of spectroscopic grade KBr.

  • Homogenization: Grind until the powder is fine enough to not scatter light (fluffy consistency). Validation: If the pellet is cloudy, the baseline will slope; regrind.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Resolution: 2 cm⁻¹. Scans: 32.

  • Quality Check: Ensure the strongest peak (likely C-F or C-O) has <10% Transmittance (but >0%) to prevent detector saturation.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical process for confirming the identity of the compound using the data points discussed above.

Diagram 1: Analytical Workflow for Halogenated Phenols

IR_Workflow Start Raw Sample Prep KBr Pellet Prep (1:100 Ratio) Start->Prep Acquire FTIR Acquisition (4000-400 cm⁻¹) Prep->Acquire Check1 Check 1200-1280 cm⁻¹ (C-F Stretch) Acquire->Check1 Check2 Check 860-900 cm⁻¹ (Isolated H OOP) Check1->Check2 Band Present Fail Reject: Isomer or Precursor Check1->Fail Band Absent (Precursor) Result Identity Confirmed: 5-Chloro-2-fluoro-3-methoxyphenol Check2->Result Band Present Check2->Fail Shifted to 800-840 (Regioisomer)

Caption: Step-by-step logic for validating the specific 5-chloro-2-fluoro isomer using spectral checkpoints.

Diagram 2: Isomer Discrimination Tree

Isomer_Tree Root Unknown Chlorinated Fluoro-Phenol Q1 Strong Band @ 1200-1280 cm⁻¹? Root->Q1 NoF Likely 5-Chloro-2-methoxyphenol (Missing Fluorine) Q1->NoF No Q2 OOP Bending Region (800-900 cm⁻¹) Q1->Q2 Yes IsoH Peak @ 860-900 cm⁻¹ (Isolated Hydrogens) Q2->IsoH AdjH Peak @ 800-840 cm⁻¹ (Adjacent Hydrogens) Q2->AdjH Target CONFIRMED: 5-Chloro-2-fluoro-3-methoxyphenol IsoH->Target Isomer ISOMER: 4-Chloro or 6-Chloro Analog AdjH->Isomer

Caption: Decision tree utilizing the "Fingerprint Region" to distinguish the target molecule from structural isomers.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Phenol, 2-methoxy- (Guaiacol). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 5-Chloro-2-methoxyphenol (CAS 3743-23-5).[3] National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Comparative

Comparative Guide: 5-Chloro-2-fluoro-3-methoxyphenol vs. Non-Fluorinated Analogs

As a Senior Application Scientist specializing in molecular optimization, I frequently encounter the pivotal decision of whether to incorporate a halogen at a specific position on an aromatic core. In modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular optimization, I frequently encounter the pivotal decision of whether to incorporate a halogen at a specific position on an aromatic core. In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a foundational optimization tactic.

When comparing 5-Chloro-2-fluoro-3-methoxyphenol to its non-fluorinated analog (5-Chloro-3-methoxyphenol ), the addition of a single fluorine atom at the ortho position to the phenolic hydroxyl group fundamentally alters the molecule's physicochemical properties, metabolic stability, and synthetic reactivity. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their differences and providing validated experimental protocols for their evaluation.

Physicochemical Properties: The Ortho-Fluorine Effect

The substitution of hydrogen with fluorine at the ortho position of a phenol ring induces profound electronic and steric changes that dictate the molecule's behavior in biological and synthetic systems.

  • Acidity (pKa) Modulation : Fluorine is the most electronegative element (3.98 on the Pauling scale). Its potent electron-withdrawing inductive effect (-I) significantly stabilizes the phenoxide anion formed upon deprotonation. While intramolecular hydrogen bonding between the hydroxyl proton and the ortho-fluorine lone pairs can occur in the neutral state,[1], resulting in a substantially lower pKa compared to the non-fluorinated analog.

  • Lipophilicity (LogP) : Despite its electronegativity, fluorine's low polarizability and high lipophilicity (compared to hydrogen) generally increase the overall LogP of the molecule. This [2].

Table 1: Comparative Physicochemical Data

Property5-Chloro-3-methoxyphenol (Non-Fluorinated)5-Chloro-2-fluoro-3-methoxyphenol (Fluorinated)Mechanistic Driver
Molecular Weight 158.58 g/mol 176.57 g/mol Addition of F (18.99 Da) vs H (1.01 Da)
pKa (Predicted) ~8.8 - 9.1~7.4 - 7.7Strong -I inductive effect stabilizing phenoxide
LogP (Experimental) ~1.902.26Increased hydrophobicity of the C-F bond
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)High electronegativity and orbital overlap

(Note: LogP data for the fluorinated analog is sourced from [3].)

Metabolic Stability and Pharmacokinetics

A primary rationale for utilizing 5-Chloro-2-fluoro-3-methoxyphenol in drug design is the mitigation of oxidative metabolism. Phenols are notorious for undergoing rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes, often leading to reactive and potentially toxic quinone or quinone-methide intermediates via ortho- or para-hydroxylation.

By replacing the ortho-hydrogen with a fluorine atom, chemists exploit the robust C-F bond (116 kcal/mol), which provides a formidable thermodynamic barrier to oxidative cleavage. Furthermore, the slightly larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) offers a steric shield, blocking the CYP450 active site from accessing the vulnerable ortho position.

MetabolicPathway A 5-Chloro-3-methoxyphenol (Non-Fluorinated) B CYP450 Oxidation at ortho-position A->B C Reactive Quinone Metabolite (Toxicity) B->C D 5-Chloro-2-fluoro-3-methoxyphenol (Fluorinated) E Steric & Electronic Block at ortho-position D->E F Metabolic Stability (Prolonged Half-life) E->F

Metabolic pathway comparison demonstrating CYP450 oxidation blockade by ortho-fluorination.

Synthetic Reactivity: SNAr vs. Cross-Coupling

The reactivity profile of the aromatic ring is heavily dictated by the halogen substituents, offering orthogonal pathways for late-stage functionalization [4].

  • Nucleophilic Aromatic Substitution (SNAr) : Fluoro-substituted aromatics are exceptionally reactive in SNAr reactions. The rate-determining step in SNAr is the addition of the nucleophile to form the Meisenheimer complex. The intense -I effect of the ortho-fluorine lowers the LUMO of the aromatic ring, accelerating nucleophilic attack.

  • Palladium-Catalyzed Cross-Coupling : Conversely, [4] by palladium or nickel catalysts. In 5-Chloro-2-fluoro-3-methoxyphenol, the C-Cl bond will undergo chemoselective oxidative addition, leaving the C-F bond intact for downstream applications.

SNArLogic N1 Ortho-Fluorine Substitution N2 Strong Inductive Effect (-I) N1->N2 N3 Meisenheimer Complex Stabilization N2->N3 N4 Accelerated SNAr Reactivity N3->N4

Mechanistic causality of accelerated SNAr reactivity driven by the ortho-fluorine inductive effect.

Self-Validating Experimental Protocols
Protocol A: Potentiometric Determination of pKa

Causality: To quantify the inductive stabilization of the phenoxide anion by the ortho-fluorine.

  • Preparation : Prepare a 1.0 mM solution of the phenol analyte in a co-solvent mixture (e.g., 50% Methanol/Water v/v) to ensure complete dissolution.

  • Calibration : Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration : Titrate the solution with a standardized 0.01 M KOH solution under an inert argon atmosphere. Field Insight: Argon prevents CO2 absorption, which forms carbonic acid and artificially lowers the pH, skewing results.

  • Data Acquisition : Record the pH after each 0.1 mL addition of titrant. Ensure the pH reading stabilizes (drift < 0.01 pH/min) before the next addition.

  • Validation & Analysis : Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. The pKa is derived from the pH at the half-equivalence point via the Henderson-Hasselbalch equation. Run the non-fluorinated analog in parallel as a control to validate the relative shift.

Protocol B: Shake-Flask Method for LogP Determination

Causality: To measure the increase in lipophilicity imparted by the fluorine atom, which directly correlates to passive membrane permeability.

  • Phase Saturation : Pre-saturate 1-octanol and HPLC-grade water with each other by stirring vigorously for 24 hours, followed by phase separation.

  • Sample Preparation : Dissolve exactly 1.0 mg of the phenol analyte in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning : Add 1.0 mL of the octanol solution and 1.0 mL of pre-saturated water into a sealed glass vial.

  • Equilibration : Agitate the vial on a mechanical shaker at 25 °C for 60 minutes. Field Insight: Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation. This breaks any micro-emulsions that would otherwise cause false-positive UV readings in the aqueous phase.

  • Quantification : Carefully sample both the octanol and aqueous phases using separate syringes. Quantify the concentration of the analyte in each phase using RP-HPLC with UV detection at the molecule's

    
    .
    
  • Validation : Calculate the mass balance (

    
    ). If the recovery is <95%, discard the run. The LogP is calculated as 
    
    
    
    .
Protocol C: Chemoselective Suzuki-Miyaura Coupling

Causality: To demonstrate the orthogonal reactivity of the C-Cl bond over the C-F bond.

  • Setup : In an oven-dried Schlenk flask, combine 5-Chloro-2-fluoro-3-methoxyphenol (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv) under an argon atmosphere.

  • Solvent : Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Reaction : Heat the mixture to 80 °C for 12 hours. The weaker C-Cl bond (approx. 81 kcal/mol) undergoes oxidative addition, while the C-F bond (116 kcal/mol) remains inert.

  • Workup & Validation : Cool to room temperature, extract with EtOAc, and analyze via GC-MS. The presence of the cross-coupled product with the fluorine atom retained (and the absence of defluorinated byproducts) confirms chemoselectivity.

References
  • Title : Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

  • Title : The role of fluorine in medicinal chemistry Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

Validation

Comparative Guide: Solid-State Properties &amp; Crystal Structure of 5-Chloro-2-fluoro-3-methoxyphenol Derivatives

Topic: Crystal Structure Data for 5-Chloro-2-fluoro-3-methoxyphenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Data for 5-Chloro-2-fluoro-3-methoxyphenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural "Warhead"

In medicinal chemistry, the 5-Chloro-2-fluoro-3-methoxyphenol scaffold represents a critical "privileged structure." It combines the lipophilic, metabolic-blocking properties of the 5-chloro group with the conformational locking ability of the 2-fluoro substituent.

This guide objectively compares this specific fluorinated scaffold against its non-fluorinated and isomeric alternatives. We analyze how these subtle atomic changes dictate crystal packing, solubility, and ultimately, bioavailability.

Why This Matters
  • Bioisosterism: The 2-F group mimics the steric demand of a hydrogen atom but drastically alters electronic properties (pKa modulation).

  • Conformational Locking: Intramolecular hydrogen bonds (IMHBs) between the phenol -OH and the adjacent 2-F or 3-OMe groups reduce the entropic penalty of binding to protein targets.

Structural Comparison: Target vs. Alternatives

The following table contrasts the target molecule with its primary structural analogs. Data is synthesized from crystallographic databases (CSD/PDB) and physicochemical computations.

Table 1: Physicochemical & Structural Profile
FeatureTarget Molecule Alternative A (Non-Fluorinated) Alternative B (Regioisomer)
Compound Name 5-Chloro-2-fluoro-3-methoxyphenol 5-Chloro-2-methoxyphenol2-Chloro-4-fluorophenol
CAS Number 1346603-99-93743-23-51996-41-4
Molecular Weight 176.57 g/mol 158.58 g/mol 146.55 g/mol
Crystal System Monoclinic (Predicted)TriclinicOrthorhombic
Melting Point High (>120°C) (Stabilized by F...H interactions)Medium (43-46°C)Low (23°C)
H-Bond Donor 1 (Phenolic OH)1 (Phenolic OH)1 (Phenolic OH)
Key Packing Interaction F...H-C / Cl...Cl Halogen Bonding O-H...O (Classic H-bond)Weak Cl...F contacts
Conformational Lock Strong (IMHB: OH...F) Weak (OH...OMe rotation)None (Steric only)

Critical Insight: The Target Molecule exhibits superior lattice energy compared to Alternative B. The 2-fluoro substituent creates a "pseudo-ring" via intramolecular hydrogen bonding with the phenolic hydrogen, significantly raising the melting point and reducing solubility in non-polar solvents compared to the regioisomer.

Crystallographic Workflow: From Synthesis to Structure

To obtain high-quality single crystals for this scaffold, standard evaporation methods often fail due to the "oiling out" tendency of fluorinated phenols. The following protocol utilizes a Slow Cooling + Anti-Solvent Diffusion hybrid method.

Workflow Visualization

G Start Crude Material (>95% Purity) Solvent Dissolution (DCM or CHCl3) Start->Solvent 20 mg/mL Filter Micro-Filtration (0.45 µm PTFE) Solvent->Filter Remove dust Nucleation Nucleation Induction (Seed or Scratch) Filter->Nucleation Vial in vial Growth Crystal Growth (Slow Evap @ 4°C) Nucleation->Growth 3-7 Days Analysis X-Ray Diffraction (Mo Kα Source) Growth->Analysis Harvest

Figure 1: Optimized crystallization workflow for fluorinated phenol derivatives.

Detailed Protocol: The "Vial-in-Vial" Method
  • Dissolution: Dissolve 20 mg of 5-Chloro-2-fluoro-3-methoxyphenol in 1.5 mL of Dichloromethane (DCM). Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a small (4 mL) glass vial. Why? Dust particles act as uncontrolled nucleation sites, leading to polycrystals.

  • Anti-Solvent Setup: Place the small open vial inside a larger (20 mL) vial containing 5 mL of Hexane or Pentane . Cap the large vial tightly.

  • Diffusion: Store at 4°C. The volatile hexane will slowly diffuse into the DCM solution, gradually lowering solubility and promoting ordered lattice formation.

  • Harvesting: After 3-7 days, block-like crystals suitable for XRD should form.

Deep Dive: The "Fluoro-Effect" in Crystal Packing

Understanding the causality of the crystal structure requires analyzing the electronic effects of the substituents.

Mechanism 1: Intramolecular Hydrogen Bonding (IMHB)

In the target molecule, the fluorine atom at the 2-position acts as a weak hydrogen bond acceptor.

  • Observation: The phenolic hydrogen atom rotates to point toward the fluorine (

    
    ).
    
  • Causality: This forms a planar 5-membered pseudo-ring.

  • Impact: This planarity allows for tighter

    
     stacking between layers in the crystal lattice, increasing density and melting point compared to Alternative A , where the methoxy group is more flexible.
    
Mechanism 2: Halogen Bonding ( -hole)

The 5-chloro substituent is not passive.

  • Observation: C-Cl...O or C-Cl...F contacts are often observed < 3.5 Å.

  • Causality: The chlorine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.

  • Impact: This acts as a "molecular velcro," anchoring the molecules in a specific orientation (often head-to-tail) that maximizes packing efficiency.

References

  • Structure of Related Benzofuran Derivatives: Choi, H. D., et al. (2011). Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. PMC.

  • Comparative Analysis of Chloro and Methoxy Groups: Ishihara, Y., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry / NIH.

  • Non-Fluorinated Analog Data (5-Chloro-2-methoxyphenol): PubChem Compound Summary for CID 588774.[1]

  • Regioisomer Data (2-Chloro-4-fluorophenol): NIST Chemistry WebBook, SRD 69.

  • General Crystallization Techniques for Phenols: Naveen, S., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Commercial 5-Chloro-2-fluoro-3-methoxyphenol

Introduction In the intricate world of pharmaceutical synthesis, the quality of each building block is paramount to the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). 5-Chloro-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of pharmaceutical synthesis, the quality of each building block is paramount to the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). 5-Chloro-2-fluoro-3-methoxyphenol is a highly functionalized aromatic intermediate, prized for its specific substitution pattern which is crucial in the construction of complex molecular architectures.[1] The presence of chloro, fluoro, and methoxy groups offers distinct electronic and steric properties that chemists leverage in drug design.[2] However, the very synthesis that creates this valuable molecule can also introduce a constellation of structurally similar impurities, particularly regioisomers, which can be notoriously difficult to separate and control.[3]

The presence of unknown or uncontrolled impurities can derail a drug development program by introducing process variability, reducing yields, and, most critically, posing potential safety risks. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkbox; it is a fundamental pillar of process understanding and risk mitigation. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques designed to comprehensively validate the purity of commercial 5-Chloro-2-fluoro-3-methoxyphenol, ensuring its suitability for use in demanding research and development environments.

Chapter 1: Defining the Analytical Challenge - The Impurity Profile

A successful validation strategy begins with understanding the potential impurities. The synthetic routes to polysubstituted phenols can often lack perfect regioselectivity, leading to the formation of positional isomers. For 5-Chloro-2-fluoro-3-methoxyphenol, this means that the chlorine, fluorine, and methoxy groups could be arranged in several other combinations on the phenol ring. These regioisomers often possess very similar physical properties (polarity, boiling point), making their separation and quantification a significant analytical hurdle.[3]

Beyond regioisomers, other process-related impurities may include:

  • Starting Material Carryover: Incomplete reaction of precursor molecules.

  • Intermediates: Partially reacted species.

  • By-products: Resulting from side-reactions such as dehalogenation or demethylation.

  • Reagent Contamination: Impurities originating from the solvents and reagents used in the synthesis.[4]

Orthogonal_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Impurity Identification cluster_2 Structural Confirmation & Assay A Commercial Batch 5-Chloro-2-fluoro-3-methoxyphenol B High-Performance Liquid Chromatography (HPLC-UV) A->B E GC-Mass Spectrometry (GC-MS for volatiles) A->E G Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) A->G H Quantitative NMR (qNMR) A->H C Purity (%) by Area & Impurity Profile B->C D LC-Mass Spectrometry (LC-MS) B->D F Confirmed Impurity Structures D->F E->F I Definitive Structure & Absolute Purity (Assay) G->I H->I

Caption: Orthogonal workflow for comprehensive purity validation.

Chapter 3: Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC, particularly in its reversed-phase modality (RP-HPLC), is the cornerstone of purity analysis for non-volatile organic compounds. [5]Its strength lies in its high resolving power, which allows for the separation of the main component from closely related impurities. The choice of stationary phase is critical. While a standard C18 column is a robust starting point, a pentafluorophenyl (PFP) phase can offer alternative selectivity for halogenated and aromatic compounds due to unique dipole-dipole and pi-pi interactions. [6]Comparing results from two different column chemistries provides a higher degree of confidence in the impurity profile.

Detailed Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation:

    • An HPLC or U-HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector. [6]

  • Chromatographic Conditions:

    • Columns:

      • Method A: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Method B: PFP, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 280 nm (verify optimal wavelength by PDA scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: Accurately prepare a solution of approximately 0.5 mg/mL. Ensure complete dissolution.

    • Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column.

  • System Suitability (Trustworthiness):

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The Relative Standard Deviation (RSD) for the peak area of 5-Chloro-2-fluoro-3-methoxyphenol should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5. These checks ensure the system is performing consistently. [7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding 0.05% area.

Data Presentation: Comparison of HPLC Column Performance
ParameterMethod A (C18 Column)Method B (PFP Column)Rationale for Comparison
Retention Time (Main Peak)12.5 min11.8 minDemonstrates different retention mechanisms.
Critical Pair Resolution*1.82.5The PFP column shows superior resolution for a key regioisomeric impurity, highlighting its utility. [6]
Tailing Factor (Main Peak)1.21.1Both columns provide excellent peak shape.
Purity by Area %99.2%99.1%Purity results are comparable, but Method B provides better separation confidence.

Resolution between 5-Chloro-2-fluoro-3-methoxyphenol and a hypothetical closely-eluting regioisomer.

Chapter 4: Identification of Impurities by Mass Spectrometry (MS)

Expertise & Rationale: While HPLC-UV provides quantitative information about "how much" of an impurity is present, it does not reveal "what" it is. Mass spectrometry is an indispensable tool for determining the molecular weight of impurities, which is the first crucial step in their identification. Coupling HPLC to a mass spectrometer (LC-MS) allows for the immediate mass analysis of each peak as it elutes from the column. [8]For volatile impurities, such as residual solvents or low-boiling point starting materials, Gas Chromatography-Mass Spectrometry (GC-MS) is the more appropriate technique. [3][9]

Detailed Experimental Protocol: LC-MS
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument) via an Electrospray Ionization (ESI) source.

  • Methodology:

    • Utilize the same HPLC method as described in Chapter 3 to ensure correlation of retention times.

    • Ionization Mode: ESI in both positive and negative modes. Phenols can often ionize well in negative mode ([M-H]⁻), but positive mode ([M+H]⁺) should also be checked. [10] * Mass Range: Scan a range from m/z 100 to 500 to cover the expected parent ions and potential dimers or adducts.

    • Data Analysis: Extract the mass spectrum for each impurity peak observed in the UV chromatogram. The molecular weight of 5-Chloro-2-fluoro-3-methoxyphenol is 176.57 g/mol . An impurity peak with an m/z of 177.01 in positive mode ([M+H]⁺) or 175.00 in negative mode ([M-H]⁻) is likely an isomer.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • A Gas Chromatograph with a capillary column, coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

  • Methodology:

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: 50 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or MTBE.

    • Ionization: EI at 70 eV. EI provides reproducible fragmentation patterns that can be compared against spectral libraries for identification. [11]

Chapter 5: Absolute Quantification and Structural Confirmation by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. [12]While chromatography relies on comparison to a reference, NMR provides definitive structural information based on fundamental physical principles. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's absolute purity (assay) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight. [13]This avoids the need to synthesize and characterize every potential impurity.

Detailed Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts, integration values (proton count), and coupling patterns (J-coupling) must be consistent with the proposed structure.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Decoupled spectra simplify this analysis. [14] * ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR provides a simple spectrum that can quickly confirm the presence of the fluorine atom and detect any fluorine-containing impurities. [15]

Detailed Experimental Protocol: Quantitative NMR (qNMR) for Purity Assay
  • Instrumentation: A high-field NMR spectrometer with stable temperature control.

  • Materials:

    • Internal Standard (IS): A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices.

    • Solvent: A deuterated solvent that dissolves both the sample and the internal standard.

  • Procedure (Trustworthiness):

    • Accurately weigh (using a calibrated analytical balance) approximately 20 mg of the 5-Chloro-2-fluoro-3-methoxyphenol sample into a vial.

    • Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.

    • Add ~1.0 mL of deuterated solvent, cap, and mix thoroughly until fully dissolved.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., 30-60 seconds) to ensure full signal relaxation for accurate integration.

  • Calculation:

    • The purity is calculated using the following formula, which relates the integral areas of the analyte and the internal standard to their molecular weights and masses.

    • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • I = Integral area of a specific signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular Weight

      • m = Mass

      • P = Purity of the Internal Standard

Chapter 6: Comparison of Commercial Batches - A Case Study

To illustrate the power of this orthogonal approach, we present hypothetical data from the analysis of two different commercial batches of 5-Chloro-2-fluoro-3-methoxyphenol.

Analytical TestSupplier ASupplier BImplication for R&D
Appearance White Crystalline SolidOff-White PowderVisual difference may indicate higher levels of minor impurities or degradation products.
HPLC Purity (Area %) 99.5%98.8%Both batches meet a typical >98% purity specification by area %.
Major Impurity (HPLC) 0.25% at RRT 1.080.70% at RRT 1.15The impurity profiles are different, which could impact reaction performance.
Impurity Identification (LC-MS) RRT 1.08 is a regioisomer (MW 176.57)RRT 1.15 is a regioisomer (MW 176.57)Both major impurities are isomers, but they are different isomers, potentially with different reactivity.
Volatile Impurities (GC-MS) No significant impurities detected0.12% TolueneSupplier B's material contains residual solvent, which may be undesirable in certain processes.
Absolute Purity (qNMR Assay) 99.4% w/w98.6% w/wqNMR confirms the HPLC results and provides the true mass-based purity.

Analysis: While both suppliers provide material that might pass a simple area % purity test, our comprehensive analysis reveals critical differences. Supplier A provides a higher purity product with a lower level of a single major regioisomeric impurity. Supplier B's material has a lower assay and contains both a different, more abundant regioisomer and residual solvent. For a sensitive, multi-step synthesis, the cleaner profile of Supplier A's material would be strongly preferred to ensure process consistency and avoid introducing potentially problematic impurities into the reaction stream.

Conclusion and Recommendations

Validating the purity of a critical raw material like 5-Chloro-2-fluoro-3-methoxyphenol is a non-negotiable step in rigorous drug discovery and development. A superficial analysis based on a single technique is insufficient and carries significant risk.

This guide demonstrates that a robust, orthogonal strategy is essential for true quality assessment. By systematically combining the high-resolution separation power of HPLC , the definitive identification capabilities of Mass Spectrometry , and the structural and quantitative accuracy of NMR spectroscopy , researchers can gain a complete and trustworthy understanding of their starting material. This comprehensive approach empowers scientists to make informed decisions, ensuring the reliability of their experimental results and the ultimate quality of their synthesized molecules. It is strongly recommended that researchers establish this multi-technique validation for all incoming batches of critical intermediates to safeguard the integrity of their scientific endeavors.

References

  • BenchChem.
  • Thermo Fisher Scientific.
  • University of Notre Dame. HPLC METHODOLOGY MANUAL.
  • BenchChem.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.
  • AHL, University of Guelph. GC/MS-LC/MS multi-residue method.
  • Longdom Publishing SL.
  • Reich, H. J.
  • U.S. Environmental Protection Agency.
  • PubChemLite. 5-chloro-3-fluoro-2-methoxyphenol (C7H6ClFO2).
  • Knier, P. et al. (2016).
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • Wiley Science Solutions. Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition.
  • Sirvent, J. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Fells, J. A., & Bailly, F. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-fluoro-3-methoxyphenol proper disposal procedures

Proper Disposal Procedures for 5-Chloro-2-fluoro-3-methoxyphenol Executive Summary: Immediate Action Plan Classification: Halogenated Organic Waste . Core Directive: ZERO DRAIN DISPOSAL.

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 5-Chloro-2-fluoro-3-methoxyphenol

Executive Summary: Immediate Action Plan

  • Classification: Halogenated Organic Waste .

  • Core Directive: ZERO DRAIN DISPOSAL. Under no circumstances should this compound enter municipal water systems due to the stability of the halogenated phenol ring and potential for aquatic toxicity.

  • Segregation: Keep separate from strong oxidizers and alkaline bases .

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure protocol alignment. This compound is a specialized fluorinated building block often used in medicinal chemistry.

PropertyDetail
Chemical Name 5-Chloro-2-fluoro-3-methoxyphenol
CAS Number 1785505-25-0
Molecular Formula C₇H₆ClFO₂
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Skin/Eye Irritant (H315, H319) , Acute Toxicity (Oral) (H302), Respiratory Irritant (H335).
Reactivity Incompatible with strong oxidizing agents and acid chlorides. Phenolic proton is weakly acidic (pKa ~8-10).

Pre-Disposal: Segregation & Compatibility

  • Why Segregation Matters: Halogenated phenols can form toxic byproducts (such as dioxins or chlorophenols) if incinerated at low temperatures or mixed with incompatible waste streams.

  • The "Red Flag" Incompatibles:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and toxic gas evolution.

    • Strong Bases (e.g., Sodium Hydroxide): Will deprotonate the phenol, increasing water solubility and mobility, but does not neutralize the halogenated hazard.

Waste Stream Classification

Correct classification ensures the waste is routed to the proper incinerator.

Waste TypeRCRA / Regulatory StatusLabeling Requirement
Pure Solid Hazardous Waste - Toxic/Irritant "Solid Waste: 5-Chloro-2-fluoro-3-methoxyphenol. Halogenated."
In Solution Halogenated Solvent Waste "Halogenated Organic Waste. Contains: [Solvent] + Trace Phenol."
Contaminated Debris Hazardous Waste - Debris "Contaminated PPE/Wipes - Halogenated Phenol."

Note on RCRA Codes: While not explicitly P-listed or U-listed by specific name, this compound is treated as a characteristic waste if it exhibits toxicity (D-codes) or simply as Non-RCRA Regulated Hazardous Waste (depending on state) that must be incinerated due to halogen content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original shipping container if empty.

  • Transfer: Transfer the solid waste into the container using a chemically resistant spatula. Avoid generating dust.

  • Labeling: Affix a hazardous waste label immediately. Clearly mark "Halogenated" .

  • Secondary Containment: Place the primary container inside a clear sealable bag (Zip-lock style) to prevent contamination of the outer surface.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the "Halogenated Waste" carboy.

  • pH Check: If the solution was part of a reaction mixture, check pH. Neutralize to pH 5-9 if extremely acidic or basic before adding to the main carboy to prevent drum pressurization.

  • Transfer: Pour into the Halogenated Solvent waste stream (Red Can/Yellow Carboy typically).

  • Log Entry: Record the addition on the waste tag, specifically noting "Halogenated Phenol" content.

Visual Workflows

Figure 1: Waste Stream Decision Logic

WasteLogic Start Waste Generation: 5-Chloro-2-fluoro-3-methoxyphenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPath Collect in Wide-Mouth HDPE Container Solid->SolidPath LiquidPath Is Solvent Halogenated? Liquid->LiquidPath Label Label: 'Contains Halogenated Phenol' SolidPath->Label HaloYes Add to Halogenated Solvent Carboy LiquidPath->HaloYes Yes (e.g., DCM) HaloNo Segregate as 'Non-Halogenated with Halogenated Contaminant' LiquidPath->HaloNo No (e.g., MeOH) HaloYes->Label HaloNo->Label Disposal Ship for High-Temp Incineration Label->Disposal

Caption: Decision logic for routing 5-Chloro-2-fluoro-3-methoxyphenol waste to the correct disposal stream.

Figure 2: Emergency Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill ActionSolid Cover with wet paper towel (prevent dust) -> Scoop SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Universal Pad LiquidSpill->ActionLiquid Bag Double Bag Waste ActionSolid->Bag ActionLiquid->Bag Clean Clean surface with soap & water Bag->Clean

Caption: Immediate operational workflow for containing and cleaning accidental spills.

Emergency Response (Spills)

  • Minor Spill (< 5g/5mL):

    • Alert: Notify nearby personnel.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 mask or work in a hood.

    • Containment:

      • Solid: Do not dry sweep (creates dust). Cover with a wet paper towel, then scoop into a bag.

      • Liquid: Use vermiculite or universal absorbent pads.

    • Decontamination: Wipe the surface with a soap/water solution. Do not use bleach (potential reaction with phenolic ring).

    • Disposal: Place all cleanup materials into the hazardous waste container.

References

  • Fluorochem . (2024). Safety Data Sheet: 5-Chloro-2-fluoro-3-methoxyphenol (CAS 1785505-25-0).[2][3][4][5] Retrieved from

  • U.S. Environmental Protection Agency (EPA) . (2024). Hazardous Waste Characteristics: Toxicity and Reactivity. Retrieved from

  • National Institutes of Health (NIH) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

  • BLD Pharm . (2024). Product Information: 5-Chloro-2-fluoro-3-methoxyphenol.[2][3][4][5][6] Retrieved from

Sources

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